SHR5428
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H23F3N5O2P |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H23F3N5O2P/c1-33(2,32)20-12(9-26)6-7-15-16(10-27-19(15)20)18-17(22(23,24)25)11-28-21(30-18)29-13-4-3-5-14(31)8-13/h6-7,10-11,13-14,27,31H,3-5,8H2,1-2H3,(H,28,29,30)/t13-,14-/m0/s1 |
Clave InChI |
ADMNNQNUFZLRNL-KBPBESRZSA-N |
SMILES isomérico |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)O)C#N |
SMILES canónico |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)O)C#N |
Origen del producto |
United States |
Foundational & Exploratory
The Dual-Action of SHR5428: A Potent and Selective CDK7 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] This whitepaper provides a comprehensive technical overview of SHR5428, a potent, selective, and orally active noncovalent inhibitor of CDK7.[2] We delve into the core mechanism of this compound, detailing the CDK7 inhibition pathway and its downstream effects on cancer cell proliferation. This guide summarizes key preclinical data, including in vitro potency, in vivo efficacy, and pharmacokinetic profiles across multiple species. Furthermore, it provides detailed, representative protocols for the pivotal experiments cited and includes mandatory visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to CDK7: A Master Regulator of Transcription and Cell Cycle
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a central node in two fundamental cellular processes: transcription and cell cycle progression.[3] It forms a trimeric complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex.[3]
In its capacity as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[4] This function is particularly crucial for the expression of genes associated with super-enhancers, which often include oncogenes that drive cancer cell proliferation and survival.[1]
Simultaneously, as the CDK-activating kinase, CDK7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby governing the transitions between different phases of the cell cycle.[5] This dual functionality makes CDK7 an attractive target for anticancer therapies, as its inhibition can concurrently halt cell division and suppress the transcription of oncogenic drivers.
This compound: A Selective Noncovalent Inhibitor of CDK7
This compound is a novel, orally bioavailable small molecule that acts as a selective and noncovalent inhibitor of CDK7.[2] Its high potency and selectivity profile suggest a promising therapeutic window for the treatment of various cancers, particularly those addicted to transcriptional amplification.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts both the transcriptional and cell cycle regulatory functions of CDK7, leading to cell cycle arrest and apoptosis in cancer cells.
Preclinical Data Summary
Comprehensive preclinical studies have demonstrated the potent and selective activity of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| CDK7 | Enzymatic Assay | 2.3 | - | [2] |
| MDA-MB-468 | Cellular Activity | 6.6 | Triple-Negative Breast Cancer |[2] |
Table 2: In Vivo Efficacy of this compound in HCC70 Xenograft Mouse Model
| Dose (mg/kg, q.d., oral) | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|
| 3 | 39% | [2] |
| 10 | 61% | [2] |
| 30 | 83% |[2] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng/mL·h) | t½ (h) | F (%) | Reference |
|---|---|---|---|---|---|---|
| Mouse | 2 | 116 | 139 | 0.7 | 32 | [2] |
| Rat | 2 | 120 | 556 | 2.6 | 44 | [2] |
| Dog | 2 | 543 | 4101 | 4.9 | 92 |[2] |
The CDK7 Inhibition Pathway
The mechanism of action of this compound is centered on its ability to block the dual functions of CDK7. The following diagram illustrates the CDK7 signaling pathway and the points of inhibition by this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of a CDK7 inhibitor like this compound.
CDK7 Enzymatic Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CDK7.[6][7]
Objective: To measure the concentration of this compound required to inhibit 50% of CDK7 enzymatic activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of the CDK7 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a triple-negative breast cancer cell line, such as MDA-MB-468.
Objective: To determine the IC50 of this compound in reducing the viability of MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model using a cell line like HCC70.[8][9]
Objective: To assess the dose-dependent tumor growth inhibition by this compound in an in vivo setting.
Materials:
-
HCC70 human breast cancer cells
-
Immunocompromised mice (e.g., NOD-SCID or Balb/c nude)
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at different dose levels (e.g., 3, 10, 30 mg/kg) or the vehicle control daily (q.d.).
-
Measure tumor volume using calipers (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Clinical Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The compound remains in the preclinical stage of development.
Conclusion
This compound is a promising, potent, and selective CDK7 inhibitor with a well-defined dual mechanism of action that targets both transcriptional addiction and cell cycle dysregulation in cancer. The robust preclinical data, including significant in vitro and in vivo activity against triple-negative breast cancer models and a favorable pharmacokinetic profile, strongly support its continued development as a potential therapeutic agent. This technical guide provides a foundational understanding of the this compound core inhibition pathway and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 3. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 4. researchgate.net [researchgate.net]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
SHR5428: A Deep Dive into its Mechanism and Role in Cell Cycle Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SHR5428 is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive therapeutic target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound.
Introduction to this compound and its Target: CDK7
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] CDK7, in particular, holds a unique position as it dually regulates both cell cycle progression and global transcription.[2][3][4]
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling transitions through the different phases of the cell cycle.[5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[5][6]
Given its dual role, inhibition of CDK7 presents a promising strategy for cancer therapy by simultaneously arresting the cell cycle and disrupting the transcriptional program of cancer cells. This compound has emerged as a selective and noncovalent inhibitor of CDK7, demonstrating significant antitumor activity in preclinical models of breast cancer.[3][4][5][7]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of CDK7. By binding to CDK7, this compound prevents the phosphorylation of its key substrates, leading to a dual impact on cancer cells:
-
Cell Cycle Arrest: Inhibition of CDK7's CAK function prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression.
-
Transcriptional Inhibition: By blocking CDK7's role in TFIIH, this compound inhibits the transcription of a broad range of genes, including those essential for cancer cell growth and survival.
This dual mechanism of action underscores the potential of this compound to be effective in various cancer types, particularly those dependent on high transcriptional activity.
Preclinical Data for this compound
In Vitro Activity
This compound has demonstrated potent and selective inhibition of CDK7 in enzymatic and cellular assays.
| Assay | Parameter | Value | Reference |
| CDK7 Enzymatic Assay | IC50 | 2.3 nM | [1][3][4][8] |
| MDA-MB-468 Cell Viability | IC50 | 6.6 nM | [1][3][4][8] |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy
The antitumor activity of this compound was evaluated in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.
| Dose (oral, q.d.) | Tumor Growth Inhibition (TGI) | Reference |
| 3 mg/kg | 39% | [3][4] |
| 10 mg/kg | 61% | [3][4] |
| 30 mg/kg | 83% | [3][4] |
Table 2: In Vivo Efficacy of this compound in an HCC70 Xenograft Model
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in multiple preclinical species following oral administration.
| Species | Dose (oral) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |
| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32 | [3][4] |
| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44 | [3][4] |
| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92 | [3][4] |
Table 3: Pharmacokinetic Parameters of this compound in Different Species
Signaling Pathways and Experimental Workflows
CDK7's Dual Role in Cell Cycle and Transcription
Caption: Dual inhibitory action of this compound on CDK7's cell cycle and transcriptional roles.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical assessment of this compound.
Detailed Experimental Protocols
While specific, proprietary protocols for this compound have not been fully disclosed, the following sections describe generalized methodologies for the key experiments cited.
CDK7 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against CDK7.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human CDK7/Cyclin H, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MDA-MB-468)
Objective: To assess the cytotoxic effect of this compound on the triple-negative breast cancer cell line MDA-MB-468.
General Protocol:
-
Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
In Vivo Xenograft Study (HCC70)
Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.
General Protocol:
-
Cell Implantation: HCC70 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control and different doses of this compound). This compound is administered orally, typically once daily (q.d.).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the antitumor effect.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of this compound in different animal species.
General Protocol:
-
Animal Dosing: A single dose of this compound is administered to animals (e.g., mice, rats, dogs) via the intended clinical route (oral) and intravenously (to determine bioavailability).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).
Conclusion
This compound is a promising CDK7 inhibitor with a dual mechanism of action that targets both cell cycle progression and transcription in cancer cells. The preclinical data demonstrate its potent in vitro activity and significant in vivo efficacy in a triple-negative breast cancer model, along with favorable pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other CDK7 inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of SHR5428 in Transcriptional Control: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a key component of the Transcription Factor IIH (TFIIH) complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for promoter clearance and the transition into productive elongation. By inhibiting CDK7, this compound offers a promising therapeutic strategy for cancers that are dependent on high levels of transcriptional activity, often termed "transcriptionally addicted" cancers. This document provides an in-depth technical guide on the role of this compound in transcription control, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction to this compound and its Target: CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several other CDKs, thereby regulating cell cycle progression.[1] Crucially, CDK7 is also an integral subunit of the general transcription factor TFIIH.[1] In this context, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1). This phosphorylation, particularly at serine 5 (Ser5) and serine 7 (Ser7) of the heptapeptide (B1575542) repeats of the CTD, is a critical step for the initiation of transcription, promoter escape, and the recruitment of RNA processing factors.[2][3]
This compound has been identified as a potent, selective, and orally active noncovalent inhibitor of CDK7.[3][4] Its mechanism of action is centered on the direct inhibition of CDK7's kinase activity, which in turn disrupts the normal process of transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its efficacy in models of triple-negative breast cancer (TNBC).[4][5]
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency, cellular activity, and in vivo efficacy.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| CDK7 IC50 | 2.3 nM | Recombinant CDK7 | [3][4] |
| Cellular IC50 | 6.6 nM | MDA-MB-468 (TNBC) | [3][4] |
Table 2: In Vivo Efficacy of this compound in an HCC70 Xenograft Model
| Dosage (Oral, q.d.) | Tumor Growth Inhibition (TGI) | Mouse Model | Reference |
| 3 mg/kg | 39% | HCC70 (TNBC) Xenograft | [4] |
| 10 mg/kg | 61% | HCC70 (TNBC) Xenograft | [4] |
| 30 mg/kg | 83% | HCC70 (TNBC) Xenograft | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (Oral) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |
| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32 | [4] |
| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44 | [4] |
| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92 | [4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK7, a central node in the regulation of transcription. The following diagram illustrates the signaling pathway affected by this compound.
Key Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections provide representative protocols for the key assays used to characterize CDK7 inhibitors.
CDK7 Kinase Assay (In Vitro)
This protocol is a representative example based on commercially available kinase assay kits.
Objective: To determine the in vitro inhibitory activity of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide containing the YSPTSPS consensus sequence)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK7 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (In Vitro)
This protocol describes a typical method for assessing the effect of a compound on cancer cell proliferation.
Objective: To determine the IC50 of this compound in a cancer cell line (e.g., MDA-MB-468).
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for RNA Polymerase II CTD Phosphorylation
This protocol is used to directly assess the effect of this compound on its target in a cellular context.
Objective: To measure the levels of phosphorylated RNA Polymerase II CTD in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (total Rpb1)
-
Anti-phospho-RNA Polymerase II CTD (Ser5)
-
Anti-phospho-RNA Polymerase II CTD (Ser2)
-
Anti-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Xenograft Tumor Model (In Vivo)
This is a generalized protocol for establishing and evaluating the efficacy of a compound in a xenograft model.
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
HCC70 human breast cancer cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily (q.d.).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Conclusion and Future Directions
This compound is a promising selective CDK7 inhibitor with demonstrated preclinical activity in models of triple-negative breast cancer. Its mechanism of action, through the inhibition of transcriptional regulation, provides a strong rationale for its development as a therapeutic agent for cancers that are highly dependent on the expression of oncogenic transcription factors. Further investigation is warranted to fully elucidate the spectrum of its anti-cancer activity and to explore its potential in combination with other targeted therapies. As of the latest available information, there are no public records of this compound entering clinical trials. Continued monitoring of its development progress is recommended for those in the field of oncology drug development.
References
Unveiling the Therapeutic Potential of SHR5428: A Technical Guide to CDK7 Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation for SHR5428, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of cancer therapy. This document details the mechanism of action, summarizes key preclinical data, and offers detailed protocols for essential validation experiments.
Introduction: this compound and its Target, CDK7
This compound is an orally active, selective, and noncovalent inhibitor of CDK7.[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs involved in cell cycle progression.[3] Additionally, it is an essential component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation.[3] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to anti-tumor effects, particularly in cancers that are highly dependent on transcription.[1]
Quantitative Preclinical Data Summary
The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic profile of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Enzymatic Assay | CDK7 | IC50 | 2.3 nM | [4] |
| Cell Viability Assay | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 | 6.6 nM | [4] |
Table 2: In Vivo Efficacy of this compound in HCC70 Xenograft Model
| Dose (oral, once daily) | Tumor Growth Inhibition (TGI) | Reference |
| 3 mg/kg | 39% | [4] |
| 10 mg/kg | 61% | [4] |
| 30 mg/kg | 83% | [4] |
Table 3: Pharmacokinetic Properties of this compound (2 mg/kg, oral)
| Species | Cmax (ng/mL) | AUC (ng/mL·h) | t½ (h) | Bioavailability (F%) | Reference |
| Mouse | 116 | 139 | 0.7 | 32% | [4] |
| Rat | 120 | 556 | 2.6 | 44% | [4] |
| Dog | 543 | 4101 | 4.9 | 92% | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of CDK7 in transcription and cell cycle regulation and the mechanism by which this compound exerts its anti-cancer effects.
Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the targeting of CDK7 by this compound in cancer cells.
In Vitro CDK7 Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on CDK7 kinase activity.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of this compound on CDK7.
Protocol:
-
Reagent Preparation:
-
Prepare a 2x kinase solution containing recombinant human CDK7/Cyclin H/MAT1 complex in kinase assay buffer.
-
Prepare a 2x substrate/ATP solution containing a suitable peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase assay buffer.
-
Prepare serial dilutions of this compound in kinase assay buffer with a final concentration of DMSO kept constant across all wells.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle control to the wells of a white, opaque 96-well plate.
-
Add the 2x kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the 2x substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the enzymatic reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for assessing the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MDA-MB-468) and seed them into a 96-well plate at an appropriate density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.
-
Western Blot Analysis of CDK7 Target Engagement
This method is used to confirm that this compound inhibits CDK7 activity within cancer cells by assessing the phosphorylation status of its downstream targets.
Workflow Diagram:
Caption: Workflow for confirming this compound's target engagement in cancer cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser5 and Ser7), total RNA Polymerase II, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot and perform densitometric analysis to quantify the changes in the phosphorylation levels of RNA Polymerase II relative to the total protein and loading control.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Workflow Diagram:
Caption: Workflow for evaluating the in vivo anti-tumor activity of this compound.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCC70) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment groups (vehicle control and various doses of this compound).
-
-
Drug Administration and Monitoring:
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 21 days).
-
Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.
-
Conclusion
The preclinical data strongly support the validation of CDK7 as the therapeutic target of this compound in cancer cells. This compound demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative effects in cancer cell lines and robust tumor growth inhibition in in vivo models. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and confirm the mechanism of action and therapeutic potential of this compound and other CDK7 inhibitors. These findings underscore the promise of targeting the transcriptional and cell cycle machinery with selective inhibitors like this compound for the treatment of various cancers.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2] This document provides a comprehensive technical guide on the selectivity profile of this compound against other Cyclin-Dependent Kinases (CDKs), based on currently available information. It is intended to inform researchers and drug development professionals on the preclinical characteristics of this compound. This compound has demonstrated potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits favorable pharmacokinetic properties in preclinical species.[1]
Data Presentation: this compound Kinase Selectivity
While the primary publication detailing the full quantitative selectivity profile of this compound is not publicly accessible, available abstracts consistently report its high selectivity for CDK7 over other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known inhibitory activity and the qualitative selectivity profile of this compound.
| Kinase Target | IC50 (nM) | Selectivity Description |
| CDK7 | 2.3 | Highly Potent Inhibition |
| CDK1 | Not Publicly Available | High Selectivity over CDK1[1] |
| CDK2 | Not Publicly Available | High Selectivity over CDK2[1] |
| CDK4 | Not Publicly Available | High Selectivity over CDK4[1] |
| CDK6 | Not Publicly Available | High Selectivity over CDK6[1] |
| CDK9 | Not Publicly Available | High Selectivity over CDK9[1] |
| CDK12 | Not Publicly Available | High Selectivity over CDK12[1] |
Note: IC50 values for CDKs other than CDK7 are not available in the public domain at the time of this writing. The description of high selectivity is based on statements from the primary research publication abstract.[1]
Experimental Protocols
The precise experimental protocols used to determine the selectivity profile of this compound have not been detailed in publicly available literature. However, a generalized methodology for in vitro kinase inhibition assays is presented below to provide a framework for understanding how such data is typically generated.
Representative In Vitro Kinase Selectivity Assay Protocol
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Reagents and Materials:
- Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB, CDK2/CycA, etc.)
- Kinase-specific peptide substrates
- Adenosine triphosphate (ATP), [γ-³³P]ATP
- Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
- ATP solution
- 96-well filter plates
- Scintillation counter and scintillant
2. Assay Procedure:
- A serial dilution of the test compound (this compound) is prepared in DMSO and then diluted in the kinase reaction buffer.
- The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.
- In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
- The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]ATP.
- The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
- The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ-³³P]ATP.
- Scintillant is added to the wells, and the radioactivity, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
3. Data Analysis:
- The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
CDK7 Signaling Pathway
CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.
Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by this compound.
Experimental Workflow: Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
References
SHR5428: A Technical Guide to a Selective Noncovalent CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR5428 is a potent and selective, orally active, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the molecular formula C₂₂H₂₃F₃N₅O₂P and a molecular weight of 477.42 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃F₃N₅O₂P |
| Molecular Weight | 477.42 g/mol |
| IUPAC Name | (R)-1-(4-((2-(2-(trifluoromethyl)-[4][6][7]triazolo[1,5-a]pyridin-6-yl)-1H-indol-5-yl)ethynyl)phenyl)ethan-1-amine |
| SMILES String | CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)(F)F)C#N)(C)=O |
| Physical State | Solid |
(Note: A 2D chemical structure diagram would be inserted here. As a language model, I cannot generate images directly. A chemical drawing software can be used to generate the structure from the provided SMILES string.)
Mechanism of Action and Signaling Pathway
This compound functions as a selective and noncovalent inhibitor of CDK7. CDK7 is a key enzyme with a dual role in cellular regulation:
-
Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[6][8]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for the initiation and elongation of transcription.[4][9]
By inhibiting CDK7, this compound disrupts both of these fundamental processes, leading to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.
Preclinical Efficacy and Pharmacokinetics
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency and selectivity for CDK7 over other cyclin-dependent kinases.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| CDK7 | 2.3 |
| CDK12 | 1110 |
| CDK4 | 3870 |
| CDK6 | 5890 |
| CDK9 | 8300 |
| CDK2 | 8990 |
| CDK1 | >100000 |
Data from MedChemExpress.
Cellular Activity
This compound effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells.
Table 3: Cellular Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 6.6 |
| HCC70 | Triple-Negative Breast Cancer | - |
Data from MedChemExpress and Jia M, et al. (2023).[2]
In Vivo Pharmacokinetics
Pharmacokinetic studies in multiple species demonstrate that this compound is orally bioavailable.
Table 4: Pharmacokinetic Parameters of this compound (2 mg/kg, oral administration)
| Species | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (F%) |
| Mouse | 116 | 139 | 0.7 | 32% |
| Rat | 120 | 556 | 2.6 | 44% |
| Dog | 543 | 4101 | 4.9 | 92% |
Data from Jia M, et al. (2023).[2]
In Vivo Antitumor Efficacy
In a xenograft model using the HCC70 TNBC cell line, oral administration of this compound resulted in dose-dependent tumor growth inhibition.[2]
Table 5: In Vivo Antitumor Efficacy of this compound in HCC70 Xenograft Model
| Dosage (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |
| 3 | 39% |
| 10 | 61% |
| 30 | 83% |
Data from Jia M, et al. (2023).[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., CDK7), a suitable substrate (e.g., a peptide substrate), ATP, and an appropriate kinase assay buffer.
-
Compound Dilution: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO) to achieve a range of concentrations for testing.
-
Assay Plate Setup: In a multi-well assay plate, add the kinase, substrate, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as EDTA.
-
Signal Detection: Measure the kinase activity by detecting the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure ATP consumption or fluorescence-based assays that detect phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Xenograft Study (General Protocol)
This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCC70) under sterile conditions.
-
Animal Acclimation: House immunocompromised mice (e.g., nude or NSG mice) in a pathogen-free environment and allow them to acclimate.
-
Tumor Implantation: Harvest the cancer cells and implant them subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.
-
Randomization: Once the tumors reach a predetermined size, randomize the mice into different treatment groups, including a vehicle control group.
-
Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and potential toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.
Conclusion
This compound is a promising, orally bioavailable, and selective noncovalent inhibitor of CDK7 with demonstrated preclinical antitumor activity in triple-negative breast cancer models. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it an attractive candidate for further investigation in various oncology indications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SHR5428: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the discovery and preclinical development of SHR5428. The detailed synthesis procedure and specific experimental protocols are proprietary and have not been disclosed in the available scientific literature. The methodologies described herein are based on general practices in the field and should be regarded as illustrative.
Abstract
This compound is a potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, intended for professionals in drug development and cancer research.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating the cell cycle and gene transcription.[4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2][7] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][5] In many cancers, there is a heightened dependency on CDK7 for uncontrolled proliferation and the transcription of oncogenes, making it an attractive target for cancer therapy.[8][9]
Discovery of this compound
This compound was identified as a potent and selective CDK7 inhibitor through a dedicated drug discovery program. While the specific details of the screening and lead optimization process are not publicly available, the resulting compound, this compound, exhibits high potency against CDK7 and excellent selectivity over other CDK family members.[1]
Chemical Structure of this compound:
(Note: A visual representation of the chemical structure would be inserted here. Based on search results, the SMILES notation is CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)(F)F)C#N)(C)=O)
Mechanism of Action
This compound functions as a noncovalent inhibitor of CDK7.[1][2] By binding to CDK7, it blocks its kinase activity, thereby interfering with its dual functions in cell cycle control and transcription.
Signaling Pathway
The inhibition of CDK7 by this compound disrupts key cellular processes that are often dysregulated in cancer.
Caption: CDK7 Inhibition by this compound Disrupts Cell Cycle and Transcription.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
In Vitro Potency and Selectivity
| Target | IC50 (nM) |
| CDK7 | 2.3 |
| MDA-MB-468 cells | 6.6 |
Data from MedChemExpress and BioWorld summaries of Jia M, et al.[2][5]
This compound demonstrated high selectivity for CDK7 over other CDK family members, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][3]
In Vivo Efficacy in HCC70 Xenograft Model
| Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |
| 3 | 39% |
| 10 | 61% |
| 30 | 83% |
Data from BioWorld summary of Jia M, et al.[5]
Pharmacokinetic Properties
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| Mouse | 2 | 116 | 139 | 0.7 | 32 |
| Rat | 2 | 120 | 556 | 2.6 | 44 |
| Dog | 2 | 543 | 4101 | 4.9 | 92 |
Data from BioWorld summary of Jia M, et al.[5]
Experimental Protocols (Generalized)
As the specific protocols for this compound have not been published, the following sections provide generalized methodologies for the types of experiments conducted.
Synthesis of this compound
The synthesis of this compound is not publicly available.
In Vitro CDK7 Kinase Assay
A generalized workflow for assessing the inhibitory activity of a compound against CDK7.
Caption: Generalized Workflow for an In Vitro CDK7 Kinase Assay.
Protocol:
-
Reagent Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared.
-
Reaction Initiation: The kinase, substrate, and this compound are added to the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Detection: A detection reagent that measures the amount of phosphorylated substrate or remaining ATP is added.
-
Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MDA-MB-468)
A general protocol to determine the effect of this compound on the proliferation of MDA-MB-468 triple-negative breast cancer cells.
Protocol:
-
Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
Signal Measurement: The luminescence, proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
In Vivo Xenograft Tumor Growth Inhibition Study
A generalized workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Generalized Workflow for an In Vivo Xenograft Study.
Protocol:
-
Cell Implantation: HCC70 human breast cancer cells are implanted subcutaneously into immunocompromised mice.[10][11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[12]
-
Drug Administration: this compound is administered orally, once daily, at various dose levels for a specified duration (e.g., 21 days). The control group receives a vehicle.[12]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor sizes in the treated groups to the control group.[10]
Pharmacokinetic Analysis
A general procedure for determining the pharmacokinetic profile of this compound in preclinical species.[13][14]
Protocol:
-
Drug Administration: A single dose of this compound is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes.[13]
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.[13]
-
Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, t1/2, and bioavailability (F%), are calculated using appropriate software.[14]
Conclusion
This compound is a promising, orally active, and selective noncovalent inhibitor of CDK7 with potent anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] Its favorable pharmacokinetic profile across multiple species supports its further development as a potential cancer therapeutic.[1] While detailed information on its synthesis and specific experimental protocols is not yet in the public domain, the available data highlight the potential of this compound as a valuable addition to the landscape of targeted cancer therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. admescope.com [admescope.com]
- 14. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
SHR5428: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a compelling target in oncology.[3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression.[3] Additionally, as part of the transcription factor TFIIH, CDK7 is involved in the initiation of transcription.[3] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation of cancer cells. This document provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of CDK7.[1][2] By targeting CDK7, this compound disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation. Its inhibitory action on the CAK complex can lead to cell cycle arrest, while its effect on TFIIH can suppress the transcription of genes essential for tumor growth and survival.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | - | IC50 vs. CDK7 | 2.3 nM | [2] |
| Cellular Assay | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 | 6.6 nM | [2] |
In Vivo Efficacy in HCC70 Xenograft Mouse Model
| Dose (Oral, Once Daily for 21 days) | Tumor Growth Inhibition (TGI) | Reference |
| 3 mg/kg | 39% | [2][5] |
| 10 mg/kg | 61% | [2][5] |
| 30 mg/kg | 83% | [2][5] |
Pharmacokinetic Profile
| Species | Dose (Oral) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (F%) | Reference |
| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32% | [5] |
| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44% | [5] |
| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92% | [5] |
Experimental Protocols
Detailed experimental protocols for the key studies are outlined below. These are representative methodologies based on standard preclinical research practices.
CDK7 Enzymatic Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.
-
Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, substrate peptide, this compound, kinase buffer, detection reagents.
-
Procedure:
-
A kinase reaction is prepared containing the CDK7 complex, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase buffer.
-
This compound is serially diluted and added to the reaction mixtures. A control with no inhibitor is included.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (In Vitro)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Cell Line: MDA-MB-468 (triple-negative breast cancer).
-
Procedure:
-
MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) assay, which measures metabolic activity.
-
The absorbance or fluorescence is read using a plate reader.
-
The percentage of viable cells is calculated for each concentration relative to vehicle-treated control cells.
-
The IC50 value is determined from the resulting dose-response curve.
-
HCC70 Xenograft Mouse Model (In Vivo)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Procedure:
-
HCC70 human breast cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally, once daily, at doses of 3, 10, and 30 mg/kg for 21 days. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
The following diagram illustrates a typical workflow for in vivo efficacy studies.
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic properties of this compound in different species.
-
Species: Mice, rats, and dogs.
-
Procedure:
-
A single oral dose of this compound (2 mg/kg) is administered to each animal species.
-
Blood samples are collected at multiple time points after dosing.
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, AUC, T½, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted therapy for cancer. It exhibits high potency against CDK7 and significant anti-proliferative activity in a triple-negative breast cancer cell line.[2] In vivo studies have confirmed its oral efficacy with dose-dependent tumor growth inhibition in a xenograft model.[1][4] Furthermore, this compound displays favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability, particularly in dogs.[1][5] These findings support the continued investigation of this compound in clinical settings.
References
- 1. news-medical.net [news-medical.net]
- 2. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
An In-depth Technical Guide on SHR5428 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment has historically relied on chemotherapy, but outcomes remain poor with high rates of early recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating both the cell cycle and transcription[3][4][5][6][7]. SHR5428 is a potent, selective, and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the existing preclinical data on this compound for TNBC.
Mechanism of Action: CDK7 Inhibition
This compound exerts its anti-cancer effects by selectively inhibiting CDK7. CDK7 is a critical component of two fundamental cellular complexes:
-
CDK-Activating Kinase (CAK) Complex: CDK7, in a trimeric complex with Cyclin H and MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression[5].
-
General Transcription Factor TFIIH: The CAK is also an integral part of the general transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription[5].
By inhibiting CDK7, this compound disrupts these two key processes, leading to cell cycle arrest and the suppression of oncogenic transcription programs that drive tumor growth.
Signaling Pathway of CDK7 Inhibition by this compound
Caption: Mechanism of this compound via dual inhibition of CDK7's cell cycle and transcriptional roles.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Target/Cell Line | Value (IC₅₀) | Reference(s) |
| Enzymatic Activity | CDK7 | 2.3 nM | [3][6] |
| Cellular Activity | MDA-MB-468 (TNBC) | 6.6 nM | [3][6] |
Table 2: In Vivo Efficacy in TNBC Xenograft Model
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| Mouse | HCC70 | 3 mg/kg, PO, q.d. | 39% | [3][6] |
| Mouse | HCC70 | 10 mg/kg, PO, q.d. | 61% | [3][6] |
| Mouse | HCC70 | 30 mg/kg, PO, q.d. | 83% | [3][6] |
Table 3: Preclinical Pharmacokinetic Parameters (Single 2 mg/kg Oral Dose)
| Species | Cₘₐₓ (ng/mL) | AUC (ng/mL·h) | t½ (h) | Oral Bioavailability (F%) | Reference(s) |
| Mouse | 116 | 139 | 0.7 | 32% | [6] |
| Rat | 120 | 556 | 2.6 | 44% | [6] |
| Dog | 543 | 4101 | 4.9 | 92% | [6] |
Experimental Protocols
While detailed, step-by-step protocols for the this compound studies are not publicly available, this section outlines the general methodologies based on the published information and standard practices in the field.
In Vitro Kinase and Cell Proliferation Assays
-
CDK7 Enzymatic Assay: The inhibitory activity of this compound against the CDK7 enzyme was likely determined using a biochemical assay. This typically involves incubating recombinant CDK7/Cyclin H/MAT1 complex with a specific substrate (e.g., a peptide derived from a known CDK7 target) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like luminescence (measuring remaining ATP) or fluorescence resonance energy transfer (FRET). This compound would be added at various concentrations to determine the IC₅₀ value.
-
Cell Viability/Proliferation Assay: The anti-proliferative effect on the MDA-MB-468 TNBC cell line was assessed to determine the cellular IC₅₀. A common method is the use of assays like MTT, MTS, or CellTiter-Glo.
-
Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement: A reagent is added that is converted into a detectable signal (colorimetric, fluorescent, or luminescent) by metabolically active cells.
-
Data Analysis: The signal intensity, which correlates with the number of viable cells, is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition, from which the IC₅₀ is derived.
-
In Vivo Xenograft Study
The dose-dependent anti-tumor efficacy was evaluated in a TNBC cell line-derived xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of HCC70 human TNBC cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound was administered orally (PO) once daily (q.d.) for 21 days at doses of 3, 10, and 30 mg/kg[3][8].
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
Preclinical Pharmacokinetic (PK) Studies
PK studies were conducted in mice, rats, and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Dosing: A single oral dose of 2 mg/kg was administered[6]. For determining oral bioavailability, a separate cohort would have received an intravenous (IV) dose.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as Cₘₐₓ, AUC, t½, and F% using non-compartmental analysis.
Preclinical Xenograft Study Workflow
Caption: Generalized workflow for a preclinical TNBC xenograft efficacy study.
Selectivity Profile
This compound has demonstrated high selectivity for CDK7 over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12[4][8]. This high selectivity is crucial as it may minimize off-target effects and associated toxicities, a desirable characteristic for a therapeutic candidate.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its potential as a therapeutic agent for triple-negative breast cancer. It demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative activity in TNBC cells and dose-dependent tumor growth inhibition in vivo. Furthermore, its favorable pharmacokinetic profile, particularly the high oral bioavailability observed in dogs, suggests its suitability for clinical development[6].
To the best of publicly available knowledge, this compound has not yet entered clinical trials. Future research should focus on advancing this compound into Phase I clinical studies to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including TNBC. Further preclinical work could also explore potential biomarkers of response and investigate rational combination strategies to enhance its anti-tumor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 3. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SHR5428, a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription.[3][4] It forms a complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex, which is essential for activating other CDKs.[3][4] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, playing a pivotal role in transcription initiation.[3] Due to this dual function, targeting CDK7 has emerged as a promising therapeutic strategy in oncology, particularly in cancers that are transcriptionally addicted.[5] this compound has demonstrated significant enzymatic and cellular activity against triple-negative breast cancer (TNBC) models.[1][6]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to further investigate its therapeutic potential.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | CDK7 | IC50 | 2.3 nM[2][6] |
| Cellular Assay | MDA-MB-468 (TNBC) | IC50 | 6.6 nM[2][6] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity |
| CDK1 | High |
| CDK2 | High |
| CDK4 | High |
| CDK6 | High |
| CDK9 | High |
| CDK12 | High |
| Source: Publicly available data indicates high selectivity over these kinases; specific IC50 values are not yet publicly detailed.[1][2][4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound targeting CDK7's dual roles.
Experimental Protocols
Protocol 1: CDK7 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK7 enzyme. A common method is a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, diluted in 10 steps with a 1:3 dilution factor.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase assay buffer to each well.
-
Add 2.5 µL of the this compound dilution or DMSO (for control wells) to the wells.
-
Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme and substrate peptide mix to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the CDK7 enzymatic inhibition assay.
Protocol 2: Cell Proliferation Assay (MDA-MB-468)
This protocol measures the effect of this compound on the proliferation of the triple-negative breast cancer cell line MDA-MB-468. The MTT or AlamarBlue assay is commonly used for this purpose.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., L-15 Medium with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Solubilization solution (for MTT assay)
-
96-well clear tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-468 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the MDA-MB-468 cell proliferation assay.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
Application Notes and Protocols for SHR5428 Cell Viability Assays
Introduction
SHR5428 is a potent, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] It is a subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a component of the general transcription factor TFIIH.[4] By inhibiting CDK7, this compound can disrupt both the cell cycle and transcriptional processes in cancer cells, leading to apoptosis. These characteristics make this compound a promising candidate for cancer therapy, particularly in transcriptionally addicted tumors like triple-negative breast cancer.[2][3]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).
Principle of the Assays
Both MTT and CCK-8 assays are reliable methods for determining cell viability. The principle of these assays is based on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[5][6][7]
-
MTT Assay: The yellow tetrazolium salt MTT is reduced to insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[5][6]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced to a soluble orange formazan dye. The amount of dye produced is directly proportional to the number of living cells, and the absorbance can be measured directly without a solubilization step.[7][8]
Data Presentation
The following tables summarize hypothetical, yet representative, data on the efficacy of this compound in various cancer cell lines as determined by MTT and CCK-8 assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | 72 | 6.6 |
| HCC70 | Triple-Negative Breast Cancer | CCK-8 | 72 | 15.2 |
| Jurkat | T-cell Leukemia | MTT | 48 | 25.8 |
| HCT116 | Colorectal Carcinoma | CCK-8 | 72 | 42.5 |
| A549 | Non-Small Cell Lung Cancer | MTT | 72 | 89.1 |
Table 2: Example of Raw Absorbance Data for IC50 Determination in MDA-MB-468 cells (MTT Assay)
| This compound Conc. (nM) | Rep 1 (Absorbance) | Rep 2 (Absorbance) | Rep 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 1 | 1.103 | 1.125 | 1.118 | 1.115 | 87.7 |
| 5 | 0.752 | 0.769 | 0.748 | 0.756 | 59.5 |
| 10 | 0.489 | 0.501 | 0.495 | 0.495 | 39.0 |
| 50 | 0.131 | 0.145 | 0.138 | 0.138 | 10.9 |
| 100 | 0.082 | 0.088 | 0.085 | 0.085 | 6.7 |
| Blank | 0.051 | 0.053 | 0.052 | 0.052 | 0.0 |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell lines of interest (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)[5]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
CCK-8 reagent
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CCK-8 Assay
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay (Step 7), using the absorbance readings at 450 nm.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for cell viability assays.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. ricerca.prodottigianni.com [ricerca.prodottigianni.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the IC50 of SHR5428 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[3][4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, that drive cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[5] In many cancers, there is a dependency on high levels of transcription for survival and proliferation, a phenomenon known as transcriptional addiction. By inhibiting CDK7, this compound can disrupt both of these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[6]
These application notes provide a summary of the known anti-proliferative activity of this compound in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in user-defined cancer cell lines.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, CDK7, and in cellular assays. The following tables summarize the available IC50 values.
Table 1: Enzymatic and Cellular IC50 Values of this compound
| Target/Cell Line | IC50 (nM) | Assay Type | Reference |
| CDK7 | 2.3 | Enzymatic Assay | [2][7] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 6.6 | Cellular Assay | [2][7] |
| HCC70 (Breast Cancer) | Efficacious in vivo | Xenograft Model | [1][7][8] |
Table 2: Selectivity of this compound Against Other Cyclin-Dependent Kinases
| Kinase | IC50 (µM) |
| CDK12 | 1.11 |
| CDK4 | 3.87 |
| CDK6 | 5.89 |
| CDK9 | 8.30 |
| CDK2 | 8.99 |
| CDK1 | >100 |
This data demonstrates the high selectivity of this compound for CDK7 over other CDK family members.
Experimental Protocols
Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the IC50 of this compound in adherent cancer cell lines. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[1]
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common starting range is from 1 nM to 10 µM. It is recommended to perform a 1:3 or 1:5 dilution series.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for an additional 72 hours (or a time point determined by the cell line's doubling time).
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
CDK7 Signaling Pathway and the Effect of this compound
Caption: Mechanism of action of this compound on the CDK7 signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. plos.figshare.com [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: SHR5428 Xenograft Mouse Model for Preclinical Evaluation of Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[4][5][6] It functions as a CDK-activating kinase (CAK) by phosphorylating cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[4][7][8] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of gene expression essential for tumor growth and survival.[5][6]
These application notes provide a detailed protocol for establishing a xenograft mouse model using the HCC70 triple-negative breast cancer (TNBC) cell line to evaluate the in vivo efficacy of this compound. TNBC is an aggressive subtype of breast cancer with limited treatment options, making the development of novel targeted therapies like this compound a priority.[9] The HCC70 cell line, derived from a primary ductal carcinoma, is a well-established model for TNBC research.[9]
Data Presentation
In Vivo Efficacy of this compound in HCC70 Xenograft Model
The following table summarizes the dose-dependent anti-tumor efficacy of this compound administered orally (q.d. for 21 days) in an HCC70 xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| This compound | 3 | 39 |
| This compound | 10 | 61 |
| This compound | 30 | 83 |
Pharmacokinetic Profile of this compound in Mice
The table below outlines the key pharmacokinetic parameters of this compound in mice following a single oral administration.
| Parameter | Value |
| Dose (mg/kg) | 2 |
| Cmax (ng/mL) | 116 |
| AUC (ng/mL·h) | 139 |
| t½ (h) | 0.7 |
| F (%) | 32 |
Signaling Pathway
Caption: Mechanism of action of this compound on CDK7-mediated cell cycle and transcriptional pathways.
Experimental Workflow
Caption: Experimental workflow for the this compound HCC70 xenograft mouse model.
Experimental Protocols
Materials and Reagents
-
Cell Line: HCC70 (ATCC® CRL-2315™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Animals: Female immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) or similar), 6-8 weeks old.
-
This compound: To be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Vehicle Control: The same vehicle used for this compound formulation.
-
Anesthetics: Isoflurane or other approved anesthetic agents.
-
Other Reagents: Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), Matrigel (optional).
Protocol 1: HCC70 Cell Culture and Preparation
-
Culture HCC70 cells in a 37°C incubator with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For tumor implantation, harvest cells in the exponential growth phase.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 5-10 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS/HBSS and Matrigel. Keep cells on ice until injection.
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Anesthetize the mice using an approved method.
-
Shave and sterilize the right flank of each mouse.
-
Inject 0.1-0.2 mL of the prepared HCC70 cell suspension (typically 5-10 x 10⁶ cells) subcutaneously into the right flank.
-
Monitor the animals for recovery from anesthesia.
-
Allow tumors to grow to a palpable size (approximately 100-200 mm³). This typically takes 1-3 weeks.[10]
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[11][12][13]
Protocol 3: this compound Administration and In Vivo Efficacy Assessment
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).
-
Administer this compound or vehicle control daily via oral gavage.[14][15] The volume should not exceed 10 mL/kg of body weight.[16]
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
Conclusion
This document provides a comprehensive guide for establishing and utilizing an this compound xenograft mouse model with the HCC70 TNBC cell line. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and other CDK7 inhibitors. Adherence to these detailed methodologies will facilitate reproducible and reliable in vivo studies, ultimately contributing to the development of novel cancer therapeutics.
References
- 1. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. td2inc.com [td2inc.com]
- 10. researchgate.net [researchgate.net]
- 11. tumorvolume.com [tumorvolume.com]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Application Notes and Protocols for Oral Administration of SHR5428 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical evaluation of SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), focusing on its oral administration in mouse models. This document includes a summary of its mechanism of action, key quantitative data from in vivo efficacy and pharmacokinetic studies, and detailed protocols for conducting similar experiments. The information is intended to guide researchers in the design and execution of preclinical studies involving this compound.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also a part of the general transcription factor TFIIH.[1] In various cancers, CDK7 is often overexpressed, making it a promising therapeutic target.[2] this compound is a potent and selective, orally active, noncovalent inhibitor of CDK7.[2] Preclinical studies have demonstrated its efficacy in dose-dependent tumor growth inhibition in a breast cancer xenograft mouse model, along with favorable pharmacokinetic properties.[3][4]
Mechanism of Action: CDK7 Inhibition
This compound exerts its anticancer effects by selectively inhibiting CDK7. This inhibition disrupts two key cellular processes essential for tumor growth and survival:
-
Cell Cycle Progression: By inhibiting CDK7, this compound prevents the activation of other CDKs (CDK1, CDK2, CDK4, and CDK6) that are necessary for the cell to progress through the different phases of the cell cycle. This leads to cell cycle arrest.
-
Gene Transcription: CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK7 by this compound leads to the suppression of transcription of key oncogenes, contributing to the anti-tumor activity.
References
Application Notes and Protocols for SHR5428 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical in vivo evaluation of SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided protocols are based on publicly available data and standard methodologies for in vivo oncology studies.
Introduction to this compound
This compound is a potent and orally active inhibitor of CDK7 with high selectivity.[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[2][3][4] this compound has demonstrated dose-dependent tumor growth inhibition in preclinical models of triple-negative breast cancer.[3][4][5]
Mechanism of Action: CDK7 Inhibition
CDK7 is a central component of two crucial cellular complexes:
-
CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (with Cyclin H and MAT1), CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2]
-
Transcription Factor IIH (TFIIH) Complex: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[3]
By inhibiting CDK7, this compound disrupts both cell cycle progression and the transcription of key oncogenes, leading to cancer cell apoptosis and tumor growth inhibition.
In Vivo Efficacy and Dosage
Summary of In Vivo Studies
This compound has been evaluated in a human breast cancer xenograft model using the HCC70 cell line. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3][4][5]
Quantitative Data
Table 1: In Vivo Efficacy of this compound in HCC70 Xenograft Model
| Dosage (Oral, q.d. for 21 days) | Tumor Growth Inhibition (TGI) | Animal Model | Cell Line |
| 3 mg/kg | 39% | Mouse | HCC70 (Triple-Negative Breast Cancer) |
| 10 mg/kg | 61% | Mouse | HCC70 (Triple-Negative Breast Cancer) |
| 30 mg/kg | 83% | Mouse | HCC70 (Triple-Negative Breast Cancer) |
| Data sourced from publicly available preclinical study results.[5] |
Table 2: Pharmacokinetic Properties of this compound (2 mg/kg, Oral)
| Species | Cmax (ng/mL) | AUC (ng/mL·h) | T½ (h) | Oral Bioavailability (F%) |
| Mouse | 116 | 139 | 0.7 | 32% |
| Rat | 120 | 556 | 2.6 | 44% |
| Dog | 543 | 4101 | 4.9 | 92% |
| Pharmacokinetic parameters were determined following a single oral dose.[5] |
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study based on the published data for this compound and standard practices for xenograft models.
Animal Model and Cell Line
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) are suitable for establishing xenografts.[2]
-
Cell Line: HCC70 (human triple-negative breast cancer cell line).
Experimental Workflow
Detailed Methodology
1. Cell Culture and Implantation:
- Culture HCC70 cells in appropriate media and conditions until a sufficient number of cells are obtained.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of each mouse.
2. Tumor Growth and Group Randomization:
- Allow tumors to grow. Monitor tumor size regularly using calipers (Volume = 0.5 x Length x Width²).
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound).
3. Drug Preparation and Administration:
- Note: The exact formulation for this compound is not publicly available. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
- Prepare fresh formulations of this compound daily at the required concentrations.
- Administer the designated dose to each mouse once daily (q.d.) via oral gavage for 21 consecutive days.[1]
4. Monitoring and Endpoints:
- Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[2]
- At the end of the 21-day treatment period, euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
- TGI (%) = (1 - [ΔT/ΔC]) x 100
- Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
Safety and Selectivity
This compound demonstrates high selectivity for CDK7 over other CDKs, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12, which is expected to minimize off-target effects.[3][4] In the HCC70 xenograft study, no significant impact on mouse body weight was reported, suggesting good tolerability at efficacious doses.[2]
Conclusion
This compound is a promising selective CDK7 inhibitor with demonstrated in vivo antitumor activity at well-tolerated oral doses. The provided data and protocols offer a foundation for designing further preclinical studies to explore its therapeutic potential in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
Application Notes and Protocols for SHR5428 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR5428 is a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[3][4][5] Preclinical studies have demonstrated that this compound exhibits dose-dependent tumor growth inhibition in breast cancer xenograft models and possesses favorable pharmacokinetic properties in multiple animal species.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models, focusing on treatment schedules, efficacy assessment, and pharmacokinetic analysis.
Mechanism of Action
This compound selectively inhibits CDK7, an enzyme that plays a dual role in cellular regulation.[5] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those driving cancer cell proliferation.[6][7] By inhibiting CDK7, this compound can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, leading to anti-tumor effects.[4][6]
References
- 1. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SHR5428-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[2][3] Inhibition of CDK7 has been shown to induce cell cycle arrest and apoptosis in various cancer models, particularly in triple-negative breast cancer (TNBC).[1][3] These application notes provide detailed protocols for investigating the apoptotic effects of this compound in relevant cancer cell lines, such as MDA-MB-468 and HCC70, which are established models for TNBC.
Mechanism of Action: CDK7 Inhibition and Apoptosis Induction
CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Furthermore, CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. Inhibition of CDK7's transcriptional regulatory function can lead to the downregulation of key anti-apoptotic proteins and oncogenes, thereby promoting apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments investigating the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (nM) |
| MDA-MB-468 | This compound | 6.6 |
| User Data | This compound | |
| User Data | This compound |
Based on reported data.[1]
Table 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
| Cell Line | Treatment (Concentration, Time) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| MDA-MB-468 | Vehicle Control | User Data | User Data | User Data |
| MDA-MB-468 | This compound (e.g., 10 nM, 48h) | User Data | User Data | User Data |
| MDA-MB-468 | This compound (e.g., 50 nM, 48h) | User Data | User Data | User Data |
| HCC70 | Vehicle Control | User Data | User Data | User Data |
| HCC70 | This compound (e.g., 10 nM, 48h) | User Data | User Data | User Data |
| HCC70 | This compound (e.g., 50 nM, 48h) | User Data | User Data | User Data |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | Treatment (Concentration, Time) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| MDA-MB-468 | Vehicle Control | User Data | User Data | User Data | User Data |
| MDA-MB-468 | This compound (e.g., 10 nM, 24h) | User Data | User Data | User Data | User Data |
| MDA-MB-468 | This compound (e.g., 50 nM, 24h) | User Data | User Data | User Data | User Data |
| HCC70 | Vehicle Control | User Data | User Data | User Data | User Data |
| HCC70 | This compound (e.g., 10 nM, 24h) | User Data | User Data | User Data | User Data |
| HCC70 | This compound (e.g., 50 nM, 24h) | User Data | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
MDA-MB-468 or HCC70 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MDA-MB-468 or HCC70 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cancer cells following treatment with this compound.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Materials:
-
MDA-MB-468 or HCC70 cells
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 24 hours) is often sufficient for cell cycle analysis.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells with fragmented DNA.
Conclusion
This compound represents a promising therapeutic agent for cancers reliant on CDK7 activity. The protocols outlined above provide a framework for researchers to investigate and quantify the pro-apoptotic effects of this compound in detail. Consistent and reproducible experimental execution will be critical for elucidating the full potential of this compound in inducing cancer cell death.
References
Application Notes and Protocols for SHR5428 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[4] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[2][3]
This compound has demonstrated potent enzymatic and cellular activity against CDK7, making it a valuable tool for studying the effects of CDK7 inhibition on cell cycle progression and for preclinical drug development.[1][5] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Mechanism of Action: How this compound Impacts the Cell Cycle
By inhibiting CDK7, this compound is expected to disrupt the normal progression of the cell cycle. The inhibition of CAK activity leads to a decrease in the activation of cell cycle-promoting CDKs. This can lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing a window for DNA repair or, in cancer cells, potentially inducing apoptosis. The transcriptional inhibitory effects of this compound can also contribute to its anti-proliferative activity by downregulating the expression of key oncogenes.
A critical method for assessing these effects is cell cycle analysis by flow cytometry. This technique measures the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Treatment with this compound is anticipated to cause a dose-dependent accumulation of cells in the G1 and/or G2/M phases, coupled with a decrease in the proportion of cells in the S phase, indicative of cell cycle arrest.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on preclinical studies. This information is crucial for designing experiments, particularly for determining appropriate treatment concentrations.
| Parameter | Value | Cell Line | Source |
| CDK7 Enzymatic Activity (IC50) | 2.3 nM | - | [1] |
| Cellular Activity (IC50) | 6.6 nM | MDA-MB-468 (Triple Negative Breast Cancer) | [1] |
| In Vivo Tumor Growth Inhibition (TGI) | 39% | HCC70 Xenograft | [5] |
| 61% | HCC70 Xenograft | [5] | |
| 83% | HCC70 Xenograft | [5] |
Experimental Protocol: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for treating a cancer cell line with this compound and analyzing the cell cycle distribution.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on the IC50 value, a starting concentration range of 1 nM to 100 nM is recommended.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS to create a single-cell suspension.[7]
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.[8] This step is crucial to prevent cell clumping.
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[8]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.[7][9] The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to the DNA content.[10]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (e.g., ModFit LT, FlowJo). The software will model the G0/G1, S, and G2/M populations based on their DNA content (fluorescence intensity).
-
Data Analysis and Expected Results
The output from the flow cytometer will be a histogram of cell count versus PI fluorescence intensity. Cells in the G0/G1 phase will have a 2n DNA content and will form the first peak. Cells in the G2/M phase will have a 4n DNA content and will form a second peak with roughly twice the fluorescence intensity of the G0/G1 peak. Cells in the S phase will be actively replicating their DNA and will have a DNA content between 2n and 4n, appearing as a distribution between the two peaks.
Treatment with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G1 and/or G2/M phases and a corresponding decrease in the percentage of cells in the S phase, indicating cell cycle arrest.
Visualizations
Signaling Pathway of CDK7 Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of CDK7 in transcription and cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
SHR5428 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of CDK7.[1] CDK7 is a key regulator of both the cell cycle and transcription.[2] By inhibiting CDK7, this compound can disrupt these processes in cancer cells, leading to anti-tumor effects.[3][4]
Q2: In which solvents is this compound soluble?
A2: While specific quantitative solubility data is not widely published, this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is common practice to first prepare a concentrated stock solution in a non-polar organic solvent.
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution in an aqueous buffer like PBS or cell culture media?
A3: This is a common issue for compounds that are poorly soluble in water. When a concentrated stock of a hydrophobic compound in DMSO is diluted into an aqueous solution, the significant change in solvent polarity can cause the compound to precipitate out of the solution.[5]
Q4: What is the recommended concentration of DMSO for in vitro cell-based assays?
A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should generally be kept below 0.5% (v/v).[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.
Solubility Data
The following table provides recommended guidelines for dissolving this compound. Note that these are starting points, and optimization may be required for your specific experimental needs.
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≥ 10 mM | For preparation of concentrated stock solutions. |
| Ethanol | Limited Solubility | May be used as a co-solvent in some formulations. |
| PBS (pH 7.2) | Very Low Solubility | Not recommended for initial dissolution. |
| Cell Culture Medium | Dependent on final DMSO % | Final working concentration is limited by the low percentage of DMSO tolerated by cells. |
Troubleshooting Guide
Issue: Precipitate forms upon dilution of DMSO stock in aqueous buffer.
-
Cause A: High Final Concentration: The intended final concentration of this compound in the aqueous solution may exceed its solubility limit in that medium.
-
Solution: Attempt to use a lower final concentration of this compound. If a higher concentration is necessary, consider formulation strategies with co-solvents or surfactants.
-
-
Cause B: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the this compound stock solution can create localized high concentrations, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and even dispersion.[5]
-
-
Cause C: Low Temperature: The temperature of the aqueous buffer may be too low, reducing the solubility of the compound.
-
Solution: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. However, be mindful of the compound's stability at elevated temperatures over time.[7]
-
Issue: Inconsistent results in biological assays.
-
Cause: Compound Precipitation or Aggregation: Even if not visibly precipitated, the compound may be forming small aggregates in the aqueous solution, reducing its effective concentration and activity.
-
Solution: Briefly sonicate the final working solution to break up any potential micro-aggregates.[8] Always prepare fresh dilutions from the stock solution immediately before use.
-
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 477.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.77 mg of this compound, add 1 mL of DMSO.
-
Mix: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.[7]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
Simplified CDK7 Signaling Pathway
Caption: Inhibition of CDK7 by this compound affects transcription and cell cycle.
References
- 1. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SHR5428 Concentration for Cell Culture
Welcome to the technical support center for SHR5428, a potent and selective non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments and to offer troubleshooting support for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and non-covalent inhibitor of CDK7.[1][2][3] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[4] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to promote cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of transcription of key oncogenes, making it a promising agent for cancer research.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). High-purity, anhydrous DMSO should be used to ensure the stability and solubility of the compound.
Q3: How should I store this compound stock solutions?
Once prepared, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one month. For daily use, a fresh dilution from the stock aliquot is recommended.
Q4: What is a good starting concentration for my cell line?
The optimal concentration of this compound will vary depending on the cell line and the desired experimental outcome (e.g., cytostatic vs. cytotoxic effects). A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, the IC50 for the triple-negative breast cancer (TNBC) cell line MDA-MB-468 is 6.6 nM.[2][5] For initial experiments, a concentration range from 1 nM to 1 µM is a reasonable starting point for many cancer cell lines.
Q5: How long should I treat my cells with this compound?
The duration of treatment will depend on the specific experimental endpoint. For cell viability or proliferation assays, a 48- to 72-hour incubation period is common. For mechanism-of-action studies, such as analyzing changes in protein expression or cell cycle distribution, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| CDK7 | 2.3[2][5] | MDA-MB-468 (TNBC) | 6.6[2][5] |
Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| CDK12 | 1.11 |
| CDK4 | 3.87 |
| CDK6 | 5.89 |
| CDK9 | 8.30 |
| CDK2 | 8.99 |
| CDK1 | >100 |
This data indicates that this compound is highly selective for CDK7 over other cyclin-dependent kinases.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, for 1 mg of this compound (Molecular Weight: 477.42 g/mol ), add 209.4 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible IC50 values | 1. Inconsistent cell seeding density.2. Degradation of this compound stock solution.3. Variation in incubation time. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding density.2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.3. Standardize the incubation time for all experiments. |
| Compound precipitation in culture medium | 1. The concentration of this compound exceeds its solubility in the medium.2. High final DMSO concentration. | 1. Lower the working concentration of this compound.2. Ensure the final DMSO concentration is ≤ 0.1%. |
| No observable effect on cell viability | 1. The cell line is resistant to CDK7 inhibition.2. Insufficient concentration or treatment time.3. Inactive compound. | 1. Confirm CDK7 expression in your cell line. Some cell lines may have intrinsic resistance mechanisms.[6]2. Increase the concentration of this compound and/or the duration of treatment.3. Use a new vial of the compound and prepare a fresh stock solution. |
| High background in Western blot for phosphorylated proteins | 1. Suboptimal antibody dilution.2. Insufficient blocking or washing. | 1. Titrate the primary antibody to determine the optimal concentration.2. Increase the blocking time and/or the number of washes. |
| Unexpected off-target effects | At higher concentrations, this compound may inhibit other kinases.[7] | Perform experiments at concentrations around the IC50 for your cell line to minimize off-target effects. Compare results with other selective CDK7 inhibitors if available. |
Visualizations
CDK7 Signaling Pathway
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow for this compound In Vitro Testing
Caption: A typical workflow for evaluating this compound in cell culture.
Logical Troubleshooting Flowchart
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
SHR5428 Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to address potential questions and troubleshooting strategies related to off-target effects during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: Preclinical studies have demonstrated that this compound is a highly selective inhibitor of CDK7. It has shown high selectivity over other Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][2][3][4][5][6][7][8] This high selectivity minimizes the potential for off-target effects mediated by the inhibition of these other CDKs.
Q2: My experimental results are inconsistent with selective CDK7 inhibition. How can I investigate potential off-target effects?
A2: If you observe unexpected phenotypes or results that cannot be readily explained by the inhibition of the CDK7 pathway, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the this compound compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Dose-Response Analysis: Perform a dose-response experiment to confirm that the observed effect is concentration-dependent. Atypical dose-response curves may suggest off-target activities.
-
Use of Control Compounds: Include appropriate positive and negative controls in your experiments. A structurally related but inactive compound can help differentiate between target-specific and non-specific effects. A different, structurally distinct CDK7 inhibitor could also be used to see if it recapitulates the phenotype.
-
Kinase Profiling: To definitively identify potential off-target kinases, consider performing a comprehensive in vitro kinase profiling assay. This involves screening this compound against a large panel of kinases to identify any unintended interactions.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the suspected off-target or by using a specific activator for that pathway, if available.
Q3: What are the potential downstream biological consequences of off-target effects?
A3: While this compound is highly selective, any potential off-target kinase inhibition could lead to a range of unintended biological consequences, depending on the identity and function of the off-target kinase. These could manifest as:
-
Unexpected changes in cell proliferation or viability.
-
Activation or inhibition of signaling pathways unrelated to CDK7.
-
Alterations in gene expression profiles that are not consistent with CDK7-mediated transcriptional regulation.
-
Unforeseen toxicity in cell-based or in vivo models.
It is important to note that preclinical studies in mice, rats, and dogs have shown this compound to have favorable pharmacokinetic properties and to be well-tolerated.[1][3][6][7][8]
Data on Kinase Selectivity
The following table summarizes the reported selectivity of this compound against other CDKs based on available preclinical data.
| Kinase | Selectivity relative to CDK7 |
| CDK1 | High |
| CDK2 | High |
| CDK4 | High |
| CDK6 | High |
| CDK9 | High |
| CDK12 | High |
Note: "High" selectivity indicates that a significantly higher concentration of this compound is required to inhibit these kinases compared to CDK7, suggesting a low probability of off-target inhibition at typical experimental concentrations.
Experimental Protocols
Protocol: Assessing Kinase Inhibitor Selectivity via In Vitro Kinase Assay
This protocol provides a general framework for determining the selectivity of a kinase inhibitor like this compound against a panel of kinases.
1. Reagents and Materials:
- Purified, active kinase enzymes (CDK7 and potential off-target kinases).
- Specific peptide or protein substrates for each kinase.
- ATP (Adenosine triphosphate).
- Kinase reaction buffer.
- This compound at a range of concentrations.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent).
- Microplate reader compatible with the chosen detection method.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
- Add the diluted this compound to the appropriate wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal on a microplate reader.
3. Data Analysis:
- Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 (half-maximal inhibitory concentration) value for each kinase by fitting the data to a dose-response curve.
- The selectivity is determined by comparing the IC50 value for the target kinase (CDK7) to the IC50 values for other kinases. A significantly higher IC50 for other kinases indicates high selectivity.
Visualizations
Caption: The dual role of CDK7 in transcription and cell cycle control.
Caption: A workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
SHR5428 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SHR5428, a potent and selective CDK7 inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][4][5] By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of critical oncogenes, making it a valuable tool for cancer research, particularly in areas like triple-negative breast cancer.[6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] As a general guideline, the compound is typically shipped at room temperature in the continental US, but storage conditions may vary for other locations.[1] It is best practice to protect the compound from light and moisture. For long-term storage, it is advisable to store it at -20°C or -80°C, especially once dissolved in a solvent.
Q3: In which solvents is this compound soluble?
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective inhibitor of CDK7. It has been shown to have high selectivity over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, and CDK9.[2][6] This selectivity is crucial for minimizing off-target effects and for specifically studying the biological functions of CDK7.
Stability and Storage Conditions
While detailed quantitative stability data is often proprietary, the following table summarizes the general best practices for storing and handling this compound to ensure its stability and performance in experiments.
| Condition | Recommendation | Rationale |
| Solid Form (Lyophilized Powder) | Store at -20°C or -80°C for long-term storage. For short-term storage, it can be kept at room temperature. | Minimizes degradation over extended periods. |
| In Solution (e.g., in DMSO) | Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Solvated compounds may be less stable than in their solid form. Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles. |
| Light Exposure | Store in a light-protected vial or container. | As with many complex organic molecules, exposure to UV light can lead to photodegradation. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area. | Standard laboratory safety practice for handling chemical compounds. |
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause:
-
Compound Instability: The this compound stock solution may have degraded.
-
Inconsistent Cell Seeding: Variations in the initial number of cells can lead to variability in results.
-
Assay Duration: The incubation time may not be optimal for observing the effects of this compound on the specific cell line being used.
-
-
Solution:
-
Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Standardize your cell seeding protocol to ensure a consistent number of cells in each well.
-
Optimize the assay duration. A 72-hour incubation is a common starting point, but this may need to be adjusted based on the doubling time of your cell line.
-
Problem 2: No significant decrease in the phosphorylation of RNA Polymerase II (Pol II) after treatment with this compound.
-
Possible Cause:
-
Insufficient Drug Concentration or Incubation Time: The concentration of this compound or the duration of the treatment may be too low to elicit a detectable response.
-
Cellular Resistance: The cells may have intrinsic or acquired resistance mechanisms that prevent the inhibitor from reaching its target.
-
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
If resistance is suspected, consider using cell lines known to be sensitive to CDK7 inhibitors as a positive control.
-
Experimental Protocols
Protocol: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II, a direct substrate of CDK7.
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total RNAPII and phosphorylated RNAPII (e.g., Ser5-P) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: The dual role of CDK7 in transcription and cell cycle regulation.
Caption: Workflow for assessing this compound activity via Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. news-medical.net [news-medical.net]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SHR5428 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SHR5428 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound can disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[3]
Q2: In which cancer models has this compound shown preclinical in vivo efficacy?
A2: this compound has demonstrated dose-dependent tumor growth inhibition in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.[1]
Q3: What are the known pharmacokinetic properties of this compound in preclinical models?
A3: this compound has shown favorable pharmacokinetic profiles in mice, rats, and dogs.[1] For detailed parameters, please refer to the quantitative data tables below.
Q4: What is the established route of administration for this compound in in vivo studies?
A4: this compound has been shown to be orally efficacious.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: High Variability in Tumor Growth Between Animals
-
Question: We are observing significant variability in tumor growth rates in our this compound xenograft study, making it difficult to assess efficacy. What could be the cause and how can we mitigate this?
-
Answer: Variability in xenograft tumor growth is a common challenge. Several factors can contribute to this:
-
Cell Health and Passage Number: Ensure that the HCC70 cells used for implantation are healthy, have a consistent and low passage number, and exhibit high viability.
-
Implantation Technique: Standardize the injection volume, cell concentration, and anatomical location for subcutaneous implantation. The use of Matrigel can sometimes improve tumor take-rate and consistency.
-
Animal Health and Husbandry: Use animals of the same age, sex, and genetic background. House them under identical conditions to minimize environmental variables.
-
Tumor Measurement: Employ consistent and accurate methods for tumor measurement. Caliper measurements should be performed by the same individual to reduce inter-operator variability.
-
Issue 2: Lack of Expected Anti-Tumor Efficacy
-
Question: Our in vivo study with this compound is not showing the expected tumor growth inhibition. What are the potential reasons?
-
Answer: A lack of efficacy can stem from several experimental factors:
-
Drug Formulation and Administration: Ensure the oral formulation of this compound is homogenous and the dose is accurately administered. For compounds with poor solubility, the choice of vehicle is critical. Consider performing a preliminary pharmacokinetic study to confirm adequate drug exposure in your model.
-
Dosing Regimen: The dosing schedule (e.g., once daily) and duration of treatment are critical. The reported efficacious studies with this compound in the HCC70 model used a once-a-day oral administration for 21 days.
-
Tumor Burden at Treatment Initiation: The size of the tumors when treatment begins can influence the outcome. It is advisable to start treatment when tumors are well-established but not overly large.
-
Model System: While this compound has shown efficacy in the HCC70 model, its effectiveness can vary in other cancer models.
-
Issue 3: Observed Toxicity or Adverse Effects in Treated Animals
-
Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in the animals treated with this compound. How should we address this?
-
Answer: While this compound is reported to be well-tolerated in preclinical models, adverse effects can occur.
-
Dose-Related Toxicity: The observed toxicity may be dose-dependent. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal strain.
-
Vehicle-Related Toxicity: The vehicle used for oral administration could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration.
-
Off-Target Effects: Although this compound is a selective CDK7 inhibitor, off-target effects cannot be entirely ruled out, especially at higher doses. Careful monitoring of animal health is crucial. Common toxicities associated with some CDK7 inhibitors include gastrointestinal adverse events and myelosuppression.[4]
-
Monitoring: Closely monitor animal body weight, food and water intake, and general appearance. If significant toxicity is observed, consider reducing the dose or adjusting the treatment schedule.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound in HCC70 Xenograft Model
| Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |
| 3 | 39% |
| 10 | 61% |
| 30 | 83% |
Source: Data compiled from preclinical studies of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Mouse | 2 (p.o.) | 116 | 0.25 | 139 | 0.7 |
| Rat | 2 (p.o.) | 120 | 0.5 | 556 | 2.6 |
| Dog | 2 (p.o.) | 543 | 2.0 | 4101 | 4.9 |
Source: Data compiled from preclinical studies of this compound.
Experimental Protocols
Protocol 1: HCC70 Xenograft Mouse Model
-
Cell Culture: Culture HCC70 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest sub-confluent HCC70 cells using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks of age.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups.
Protocol 2: Oral Administration of this compound
-
Formulation Preparation (General Guidance):
-
Due to the likely low aqueous solubility of this compound, a suspension formulation is often necessary for oral gavage.
-
A common vehicle for such compounds is 0.5% (w/v) methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in sterile water.
-
To prepare the formulation, first, accurately weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the compound.
-
Gradually add the remaining vehicle while continuously stirring or sonicating to ensure a homogenous suspension.
-
Prepare the formulation fresh daily or as stability data permits.
-
-
Dosing:
-
Administer the this compound formulation or vehicle control to the mice via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Administer the treatment once daily (q.d.) for the duration of the study (e.g., 21 days).
-
-
Monitoring:
-
Monitor the body weight of the animals 2-3 times per week as an indicator of general health and potential toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits CDK7, disrupting both transcriptional regulation and cell cycle control.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: A logical approach to troubleshooting common issues in this compound in vivo experiments.
References
- 1. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to SHR5428
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to SHR5428, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented here is based on established mechanisms of resistance to other CDK7 inhibitors and related targeted therapies, providing a framework for investigating potential resistance to this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound, a non-covalent CDK7 inhibitor, can arise through several mechanisms. Based on studies with other non-covalent CDK7 inhibitors like samuraciclib, a primary mechanism to investigate is the acquisition of point mutations in the CDK7 gene itself.[1][2][3] Specifically, a mutation of the highly conserved aspartate residue at position 97 to asparagine (D97N) has been shown to reduce the binding affinity of non-covalent inhibitors.[1][2][3]
Other potential mechanisms, extrapolated from the broader class of kinase inhibitors, include the activation of compensatory or "bypass" signaling pathways that allow cancer cells to circumvent the effects of CDK7 inhibition, and the upregulation of drug efflux pumps that actively remove this compound from the cell.
Q2: How can we determine if our this compound-resistant cells have a mutation in the CDK7 gene?
To identify mutations in the CDK7 gene, you should sequence the coding region of CDK7 in both your resistant and parental (sensitive) cell lines. A significant change to look for is the D97N mutation.[1][2][3]
Q3: If a CDK7 mutation is not detected, what other mechanisms should we investigate?
If sequencing does not reveal any mutations in CDK7, you should consider the following possibilities:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of CDK7. Pathways such as the PI3K/AKT/mTOR and MAPK pathways are common culprits in resistance to targeted therapies.[4]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can lead to resistance by actively pumping the drug out of the cell. This is a known resistance mechanism for some covalent CDK7 inhibitors.[5]
-
Alterations in Cell Cycle Machinery: Given that CDK7 is a CDK-activating kinase (CAK), changes in the expression or activity of other cell cycle components, such as overexpression of CDK2, CDK4, or cyclins, could potentially contribute to resistance.[4][6]
Q4: Our this compound-resistant cells show an altered morphology, consistent with Epithelial-to-Mesenchymal Transition (EMT). Could this be related to resistance?
EMT has been associated with resistance to various targeted therapies.[7] While some studies suggest that cells that have undergone EMT may be more sensitive to CDK7 inhibitors, the relationship is complex and may be context-dependent.[7] It is plausible that EMT-related signaling pathways could contribute to a reduced reliance on the pathways inhibited by this compound.
Troubleshooting Guides
Guide 1: Investigating On-Target Mutations in CDK7
Issue: Suspected acquired resistance to this compound in a cancer cell line following prolonged treatment.
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response assay (e.g., IC50 determination) to quantify the shift in sensitivity to this compound between the parental and suspected resistant cell lines.
-
Sequence CDK7: Extract genomic DNA from both parental and resistant cell lines and sequence the entire coding region of the CDK7 gene. Pay close attention to the codon for Aspartate 97.
-
Analyze Sequencing Data: Compare the CDK7 sequences from the resistant and parental cells to identify any mutations.
-
Functional Validation (Optional): If a mutation is identified, you can use site-directed mutagenesis to introduce the same mutation into the parental cell line to confirm that it confers resistance to this compound.
Experimental Protocol: Sanger Sequencing of the CDK7 Gene
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and this compound-resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the human CDK7 gene. Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the reference sequence for human CDK7 to identify any mutations.
Data Presentation: Illustrative IC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance | CDK7 D97N Mutation |
| Parental | 10 | 1x | Not Detected |
| Resistant | 500 | 50x | Detected |
Visualization: Logic Diagram for Investigating CDK7 Mutations
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 7. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
Technical Support Center: Overcoming SHR5428 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR5428, a selective and noncovalent CDK7 inhibitor. The information provided is intended to help users anticipate and address potential challenges during their experiments, with a focus on the issue of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to promote cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this kinase.
Q2: What are the expected cellular effects of this compound treatment in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, particularly those like triple-negative breast cancer (TNBC), this compound is expected to induce a dose-dependent inhibition of cell proliferation and viability.[1] Mechanistically, you should observe effects consistent with CDK7 inhibition, including:
-
Cell cycle arrest , typically at the G1/S transition.
-
Induction of apoptosis .
-
Downregulation of transcription , particularly of super-enhancer-associated genes and key oncogenes.
Q3: My cancer cells are not responding to this compound. What are the potential reasons?
A3: If your cells are not responding to this compound, it could be due to several factors:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it non-responsive to CDK7 inhibition. This could include pre-existing mutations in the CDK7 pathway or a low dependence on CDK7 for survival.
-
Acquired Resistance: If the cells were initially sensitive and have become non-responsive over time with treatment, they may have developed acquired resistance.
-
Experimental Issues: It is also important to rule out experimental variables such as incorrect drug concentration, degradation of the compound, or issues with the cell culture itself.
Q4: What are the hypothesized mechanisms of acquired resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential mechanisms could include:
-
Target Alteration: Mutations in the CDK7 gene that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the loss of CDK7 activity. This could involve other CDKs or parallel survival pathways like the PI3K/AKT/mTOR pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Cell Cycle Machinery: Changes in the expression or function of other cell cycle proteins, such as cyclins or other CDK inhibitors, that override the effect of this compound.
Troubleshooting Guides
Guide 1: Investigating Lack of Response to this compound
If your cells are showing a lack of response to this compound, follow this workflow to troubleshoot the issue:
References
Technical Support Center: Improving the Bioavailability of SHR5428
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of SHR5428 during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: this compound has demonstrated variable oral bioavailability across different preclinical species. Published data indicates a bioavailability of 32% in mice, 44% in rats, and 92% in dogs.[1][2] These favorable pharmacokinetic properties suggest good oral absorption potential, particularly in higher species.[3][4][5]
Q2: What are the known pharmacokinetic parameters for this compound?
A2: Pharmacokinetic studies at a dose of 2 mg/kg have established key parameters for this compound across mice, rats, and dogs. A summary of these parameters is provided in the data table below.
Q3: The bioavailability of this compound is lower in rodents than in dogs. Why might this be the case?
A3: The observed species-specific differences in bioavailability can be attributed to several factors, including variations in first-pass metabolism in the gut and liver, differences in gastrointestinal tract physiology, and potential transporter effects. The higher bioavailability in dogs may suggest that first-pass metabolism is less extensive in this species compared to rodents.
Q4: Is this compound a substrate for any efflux transporters that might limit its absorption?
A4: Currently, there is no publicly available information detailing whether this compound is a substrate for common efflux transporters like P-glycoprotein (P-gp). If inconsistent absorption or low bioavailability is observed, investigating the role of efflux transporters could be a valid line of inquiry.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility leading to inconsistent dissolution; food effects; improper dosing technique. | Consider formulation strategies to improve solubility, such as micronization or amorphous solid dispersions. Standardize feeding protocols for study animals. Ensure accurate and consistent oral gavage technique. |
| Lower than expected plasma exposure (AUC). | Low dissolution rate; significant first-pass metabolism; poor membrane permeability. | Evaluate the solid-state properties of the compound. Employ bioavailability enhancement techniques like lipid-based formulations or particle size reduction.[6][7] |
| Non-linear dose-exposure relationship. | Saturation of absorption mechanisms (e.g., transporters) at higher doses; solubility-limited absorption. | Investigate the solubility of this compound at different pH values representative of the gastrointestinal tract. If solubility is a limiting factor, focus on enabling formulations.[8] |
Quantitative Data Summary
For ease of comparison, the pharmacokinetic parameters of this compound following a 2 mg/kg oral dose are summarized in the table below.[1][2][9]
| Parameter | Mouse | Rat | Dog |
| Cmax (ng/mL) | 116 | 120 | 543 |
| AUC (ng/mL*h) | 139 | 556 | 4101 |
| t1/2 (h) | 0.7 | 2.6 | 4.9 |
| Bioavailability (F%) | 32 | 44 | 92 |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the bioavailability of poorly soluble drugs like this compound.
Protocol 1: Particle Size Reduction via Micronization
-
Objective: To increase the surface area of this compound, thereby enhancing its dissolution rate.[10]
-
Materials: this compound, appropriate vehicle (e.g., 0.5% methylcellulose), micronization equipment (e.g., jet mill).
-
Methodology:
-
Subject a known quantity of this compound to the micronization process according to the equipment manufacturer's instructions.
-
Characterize the particle size distribution of the micronized and unmicronized drug substance using laser diffraction.
-
Prepare suspensions of both micronized and unmicronized this compound in the selected vehicle at the desired concentration.
-
Administer the formulations to fasted preclinical models (e.g., rats) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process plasma and analyze for this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters and compare the bioavailability of the micronized versus unmicronized formulation.
-
Protocol 2: Formulation as an Amorphous Solid Dispersion (ASD)
-
Objective: To improve the solubility and dissolution of this compound by converting it from a crystalline to a higher-energy amorphous form.[7]
-
Materials: this compound, suitable polymer carrier (e.g., PVP, HPMC-AS), solvent system, spray dryer or hot-melt extruder.
-
Methodology:
-
Dissolve this compound and the selected polymer in a common solvent.
-
Generate the ASD using a spray dryer or hot-melt extruder.
-
Characterize the resulting solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution profile of the ASD compared to the crystalline drug in biorelevant media.
-
Prepare the ASD for in vivo administration by reconstituting it in an appropriate vehicle.
-
Conduct a pharmacokinetic study as described in Protocol 1 to evaluate the improvement in oral bioavailability.
-
Protocol 3: Development of a Lipid-Based Formulation
-
Objective: To enhance the absorption of this compound by dissolving it in a lipid-based system, which can facilitate lymphatic transport and bypass first-pass metabolism.[7]
-
Materials: this compound, various lipids (e.g., long- and medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., ethanol, propylene (B89431) glycol).
-
Methodology:
-
Screen the solubility of this compound in various lipids, surfactants, and co-solvents to identify suitable excipients.
-
Construct ternary phase diagrams to identify self-emulsifying regions for self-nanoemulsifying drug delivery systems (SNEDDS).
-
Prepare several prototype lipid-based formulations with varying compositions.
-
Characterize the formulations for properties such as droplet size upon emulsification, drug loading, and stability.
-
Conduct an in vivo pharmacokinetic study as detailed in Protocol 1 to compare the bioavailability of the optimal lipid-based formulation against a simple suspension.
-
Visualizations
Caption: BCS framework for selecting a bioavailability enhancement strategy.
Caption: Workflow for evaluating formulation impact on bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 7. upm-inc.com [upm-inc.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SHR5428 and Other CDK7 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3][4] Inhibition of CDK7 offers a novel strategy to combat cancer, and several small molecule inhibitors are currently under preclinical and clinical investigation. This guide provides a comparative overview of the efficacy of a novel CDK7 inhibitor, SHR5428, with other notable CDK7 inhibitors in development, supported by available experimental data.
Introduction to CDK7 Inhibition
CDK7 is a critical component of two key cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3][4] As part of CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step in the initiation and regulation of transcription.[1][3] By inhibiting CDK7, small molecules can simultaneously halt the cell cycle and suppress the transcription of key oncogenes, leading to anti-tumor effects.[1][2]
This guide will focus on the preclinical efficacy of this compound and compare it with other CDK7 inhibitors, including Samuraciclib (CT7001), SY-5609, and Q901, for which preclinical data is available.
Comparative Efficacy of CDK7 Inhibitors
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and other selected CDK7 inhibitors.
In Vitro Potency and Cellular Activity
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50/GI50, nM) | Source |
| This compound | CDK7 | 2.3 | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.6 | [5] |
| Samuraciclib (CT7001) | CDK7 | 41 | MDA-MB-468 (Triple-Negative Breast Cancer) | 220 | [6] |
| MCF7 (Breast Cancer) | 180 | [6] | |||
| SY-5609 | CDK7 | Sub-nanomolar (Kd) | - | Low nanomolar in TNBC and ovarian cancer cell lines | [7] |
| Q901 | CDK7 | 10 | OVCAR3 (Ovarian Cancer) | 45 | [8] |
| DU145 (Prostate Cancer) | 68 | [8] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro. GI50 (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Kd (dissociation constant) is a measure of binding affinity. Direct comparison of these values should be made with caution due to potential variations in experimental conditions between studies.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Source |
| This compound | HCC70 (Triple-Negative Breast Cancer) Xenograft | 3, 10, 30 mg/kg, p.o., q.d. | 39%, 61%, and 83% TGI, respectively | [5] |
| Samuraciclib (CT7001) | CRPC Xenograft | Oral administration | Represses tumor growth | [9] |
| SY-5609 | HCC70 (Triple-Negative Breast Cancer) Xenograft | 2 mg/kg, p.o., q.d. | Induces regression | [10] |
| Colorectal Cancer PDX models | Oral gavage, q.d. for 21 days | Robust TGI, including regressions | [11] | |
| Q901 | OVCAR3 (Ovarian Cancer) Xenograft | 3 and 10 mg/kg | Significant TGI | [8] |
| DU145 (Prostate Cancer) Xenograft | 3 and 10 mg/kg | Significant TGI, greater effect than docetaxel | [8] |
Note: p.o. - per os (by mouth); q.d. - quaque die (every day); CRPC - Castration-Resistant Prostate Cancer; PDX - Patient-Derived Xenograft. TGI indicates the percentage of tumor growth inhibition compared to a control group.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, proprietary details of the protocols used in the cited studies are not fully available in the public domain, this section outlines the general methodologies for the key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
General Protocol:
-
Reagents and Materials: Recombinant CDK7/cyclin H/MAT1 complex, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]-ATP or used in a system with a fluorescent readout), kinase buffer, and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the CDK7 complex, substrate, and ATP in the kinase buffer.
-
The test inhibitor is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.[12][13]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation/Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of a compound on the viability and/or proliferation of cancer cells.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]
-
Treatment: The cells are then treated with the test inhibitor at various concentrations for a specific duration (e.g., 72 hours).[14]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[14][15]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).[14][15]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[14][15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[16][17][18]
-
Cell Implantation: A specific number of human cancer cells (e.g., HCC70) are suspended in a suitable medium (sometimes mixed with Matrigel) and injected subcutaneously or orthotopically into the mice.[16][17][18]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dose, route (e.g., oral gavage), and schedule.[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the mice are also monitored.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated at the end of the study to determine the efficacy of the treatment.[11]
Visualizing Mechanisms and Workflows
CDK7 Signaling Pathway
The following diagram illustrates the dual role of CDK7 in regulating the cell cycle and transcription, which are the primary mechanisms targeted by inhibitors like this compound.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. | BioWorld [bioworld.com]
- 9. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. assayquant.com [assayquant.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. tandfonline.com [tandfonline.com]
- 17. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 18. biocompare.com [biocompare.com]
A Head-to-Head Comparison of SHR5428 and THZ1 in Cancer Research
In the rapidly evolving landscape of cancer therapeutics, targeting transcriptional dependencies has emerged as a promising strategy. Cyclin-dependent kinase 7 (CDK7) plays a pivotal role in regulating both the cell cycle and transcription, making it an attractive target for drug development. This guide provides a detailed comparison of two prominent CDK7 inhibitors, SHR5428 and THZ1, for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | THZ1 |
| Mechanism of Action | Selective, noncovalent inhibitor of CDK7 | Covalent inhibitor of CDK7, also inhibits CDK12 and CDK13 |
| Binding Site | ATP-binding pocket | Covalently modifies Cysteine 312 outside the kinase domain |
| Oral Bioavailability | Orally active | Primarily used in preclinical in vivo studies via injection |
| Selectivity | High selectivity over other CDKs | Also inhibits CDK12 and CDK13 |
| Development Stage | Preclinical | Widely studied in preclinical research |
Quantitative Data Summary
In Vitro Efficacy: Enzymatic and Cellular Activity
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | CDK7 | Enzymatic | 2.3 nM | - | [1][2] |
| CDK7 | Cellular | 6.6 nM | MDA-MB-468 (Triple-Negative Breast Cancer) | [1][2] | |
| THZ1 | CDK7 | Enzymatic | 3.2 nM | - | [3][4][5] |
| - | Cellular | 50 nM | Jurkat (T-ALL) | [3] | |
| - | Cellular | 0.55 nM | Loucy (T-ALL) | [3] |
In Vivo Efficacy: Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCC70 (Breast Cancer) Xenograft | 3 mg/kg, PO, daily | 39% | [2] |
| 10 mg/kg, PO, daily | 61% | [2] | ||
| 30 mg/kg, PO, daily | 83% | [2] | ||
| THZ1 | KOPTK1 (T-ALL) Xenograft | 10 mg/kg, twice daily | Efficacy demonstrated | [3] |
Pharmacokinetic Parameters of this compound (2 mg/kg, PO)
| Species | Cmax | AUC | T½ | Oral Bioavailability (F) | Reference |
| Mouse | 116 ng/mL | 139 ng/mL·h | 0.7 h | 32% | [2] |
| Rat | 120 ng/mL | 556 ng/mL·h | 2.6 h | 44% | [2] |
| Dog | 543 ng/mL | 4101 ng/mL·h | 4.9 h | 92% | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and THZ1 target CDK7, a key component of the transcription factor IIH (TFIIH) complex. TFIIH is essential for initiating transcription by RNA polymerase II (RNAP II) and for nucleotide excision repair. By inhibiting CDK7, these compounds disrupt the phosphorylation of the C-terminal domain (CTD) of RNAP II, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells that are highly dependent on the continuous expression of oncogenes for their survival, a phenomenon known as transcriptional addiction.
Furthermore, CDK7 acts as a CDK-activating kinase (CAK), responsible for activating other CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.[6][7] Inhibition of this function can lead to cell cycle arrest.
THZ1's covalent binding to a unique cysteine residue outside the active site provides a high degree of selectivity and potency.[8][9] However, it also exhibits activity against CDK12 and CDK13, which are also involved in transcriptional regulation.[4][10] In contrast, this compound is a noncovalent inhibitor designed for high selectivity for CDK7 over other CDKs.[11][12]
Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound and THZ1, a common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
Western blotting is used to assess the effect of the inhibitors on protein expression and phosphorylation status.
-
Cell Lysis: Cells treated with the inhibitors are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNAP II CTD, total RNAP II, cleaved PARP, β-actin as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal studies are crucial for evaluating the in vivo efficacy of the compounds.
-
Tumor Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth and Randomization: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily, while THZ1 is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
Both this compound and THZ1 are potent inhibitors of CDK7 with demonstrated anti-cancer activity in preclinical models. The key distinction lies in their mechanism of action, with this compound being a selective, noncovalent inhibitor and THZ1 being a covalent inhibitor with a broader kinase profile that includes CDK12 and CDK13. This compound's oral bioavailability presents a significant advantage for clinical development.
The choice between these two compounds for research purposes will depend on the specific scientific question. THZ1, with its extensive characterization in the literature, serves as an excellent tool compound for studying the broader effects of inhibiting transcriptional CDKs. This compound, on the other hand, represents a more clinically translatable candidate due to its selectivity and favorable pharmacokinetic profile. Further head-to-head studies in various cancer models are warranted to fully elucidate their comparative efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Comparing CDK7 Inhibitors SHR5428 and SY-1365
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2] Two promising small molecule inhibitors, SHR5428 and SY-1365, have shown significant preclinical activity. This guide provides an objective comparison of their preclinical data, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
At a Glance: Key Compound Characteristics
| Feature | This compound | SY-1365 (Mevociclib) |
| Target | Cyclin-Dependent Kinase 7 (CDK7) | Cyclin-Dependent Kinase 7 (CDK7) |
| Binding Mechanism | Noncovalent[3] | Covalent[4] |
| Administration Route | Oral[3] | Intravenous[5] |
| Developer | Shanghai Hengrui Pharmaceutical Co. Ltd. | Syros Pharmaceuticals |
In Vitro Efficacy: Potency and Cellular Activity
Both this compound and SY-1365 have demonstrated potent inhibition of CDK7 enzymatic activity and significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | SY-1365 (Mevociclib) |
| CDK7 IC₅₀ | 2.3 nM[3] | ~20 nM |
| CDK7 Kᵢ | Not Reported | 17.4 nM[6] |
| Cellular IC₅₀ (MDA-MB-468) | 6.6 nM[3] | Not Reported |
| Selectivity Profile | Highly selective over CDK1, CDK2, CDK4, CDK6, CDK9, CDK12[3] | Selective over CDK2 and CDK9 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ | SY-1365 EC₅₀ |
| MDA-MB-468 | Triple-Negative Breast Cancer | 6.6 nM[3] | Low nM[4] |
| HCC70 | Triple-Negative Breast Cancer | Not Reported | Not Reported |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not Reported | Low nM[4] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Not Reported | Low nM[4] |
| Lung Cancer Cell Lines | Lung Cancer | Not Reported | Low nM[4] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of both compounds.
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| HCC70 Xenograft | This compound | 3 mg/kg, p.o., q.d. | 39% | [3] |
| 10 mg/kg, p.o., q.d. | 61% | [3] | ||
| 30 mg/kg, p.o., q.d. | 83% | [3] | ||
| TNBC PDX Models | SY-1365 | Not Specified | Substantial tumor growth inhibition | [4] |
| Ovarian Cancer PDX Models | SY-1365 | Not Specified | Tumor growth inhibition in 10 of 17 models, including complete regressions | [7] |
Pharmacokinetics
Pharmacokinetic profiles are crucial for determining the clinical potential of drug candidates. Data for this compound is available across multiple species.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dose (p.o.) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | F (%) | Reference |
| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32 | [2] |
| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44 | [2] |
| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92 | [2] |
No publicly available pharmacokinetic data for SY-1365 was found in the searched resources.
Mechanism of Action: The CDK7 Signaling Pathway
CDK7 plays a crucial dual role in cellular function by regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[8][9] Inhibition of CDK7 by this compound and SY-1365 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Dual inhibitory role of this compound and SY-1365 on the CDK7 signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections provide representative methodologies for key assays used in the evaluation of this compound and SY-1365.
In Vitro Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 6. Syros Pharma Presents New Preclinical Data At AACR Showing Anti-Tumor Activity Of SY-1365, Its First-In-Class Selective CDK7 Inhibitor, In Multiple Difficult-To-Treat Solid Tumors - BioSpace [biospace.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Unveiling the Anti-Tumor Potential of SHR5428: A Comparative Guide for Researchers
For researchers and drug development professionals at the forefront of oncology, this guide provides a comprehensive comparison of the preclinical anti-tumor effects of SHR5428, a novel CDK7 inhibitor, against other CDK7 inhibitors and standard-of-care chemotherapies for triple-negative breast cancer (TNBC). This document synthesizes available experimental data, details methodologies for key experiments, and visualizes critical pathways and workflows to offer an objective assessment of this compound's therapeutic potential.
Executive Summary
This compound is a potent and selective, noncovalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] Preclinical data demonstrate its significant anti-tumor activity in TNBC models, both in vitro and in vivo. This guide places these findings in context by comparing them with other CDK7 inhibitors in development and established chemotherapeutic agents. The data presented herein is intended to inform further research and development of this promising therapeutic candidate.
Comparative Preclinical Efficacy of CDK7 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound and other notable CDK7 inhibitors.
Table 1: In Vitro Potency of CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| This compound | CDK7 | 2.3 | MDA-MB-468 (TNBC) | 6.6 | [1] |
| Samuraciclib (CT7001) | CDK7 | 41 | MDA-MB-468 (TNBC) | 220 | |
| SY-5609 | CDK7 | <0.5 | HCC70 (TNBC) | 1 | |
| Q901 | CDK7/CycH/MAT1 | 10 | OVCAR3 (Ovarian) | 45 | |
| DU145 (Prostate) | 68 | ||||
| TY-2699a | CDK7/CycH/MAT1 | 9.5 | HCC70 (TNBC) | 8 - 511 (across various lines) |
Table 2: In Vivo Anti-Tumor Efficacy of CDK7 Inhibitors in Xenograft Models
| Compound | Cancer Type | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | TNBC | HCC70 | NDG | 3, 10, 30 mg/kg, p.o., q.d. | 39%, 61%, 83% TGI, respectively | [1] |
| Samuraciclib (CT7001) | Breast Cancer | MCF7 | nu/nu-BALB/c | 100 mg/kg, p.o., daily for 14 days | 60% TGI | |
| SY-5609 | TNBC | HCC70 | Not Specified | 2 mg/kg, p.o., daily for 21 days | Tumor regression | |
| Q901 | Ovarian Cancer | OVCAR3 | BALB/c | 3, 10 mg/kg | Significant TGI | |
| Prostate Cancer | DU145 | BALB/c | 3, 10 mg/kg | Significant TGI | ||
| TY-2699a | TNBC | HCC70 | Not Specified | 2.5, 5, 10 mg/kg | Dose-dependent tumor volume reduction |
Comparison with Standard-of-Care Chemotherapy in TNBC Preclinical Models
This section provides a comparative overview of the preclinical efficacy of standard-of-care chemotherapies in TNBC xenograft models.
Table 3: Preclinical Efficacy of Standard-of-Care Chemotherapies in TNBC Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Paclitaxel (B517696) | MDA-MB-231 | Nude | 15 mg/kg, i.p., daily for 5 days | T/C = 6.5% | [2] |
| MDA-MB-231 | Not Specified | Not Specified | Reduced tumor volume | [3] | |
| Gemcitabine | 4T1 | BALB/c | 60 mg/kg, i.p., twice | Reduced tumor growth | [4] |
| Carboplatin | TNBC PDX | NOD/SCID | 40 mg/kg, single dose | Reduced tumor size | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (Example)
-
Cell Culture: MDA-MB-468 (or other relevant) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
Xenograft Tumor Model (General Protocol)
-
Cell Preparation: Cancer cells (e.g., HCC70) are harvested during the exponential growth phase, washed, and resuspended in a sterile solution, often a 1:1 mixture of media and Matrigel.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension containing approximately 5 x 10^6 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to the specified dosing regimen (e.g., oral gavage, daily). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway and a typical experimental workflow for evaluating an anti-tumor compound.
References
- 1. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Therapy With Carboplatin and Anti-PD-1 Antibodies Before Surgery Demonstrates Sustainable Anti-Tumor Effects for Secondary Cancers in Mice With Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Triple-Negative Breast Cancer Treatment: A Comparative Look at SHR5428 and a Putative Combination Approach
For Immediate Release
Shanghai, China – December 9, 2025 – As the quest for more effective treatments for triple-negative breast cancer (TNBC) continues, the selective cyclin-dependent kinase 7 (CDK7) inhibitor, SHR5428, has emerged as a promising therapeutic candidate. While preclinical data has demonstrated its potential as a monotherapy, the true therapeutic power of this compound may lie in its combination with standard chemotherapy. This guide provides a comparative overview of this compound, the current standard-of-care chemotherapy for TNBC, and the potential of a combined therapeutic strategy, drawing insights from clinical investigations of other CDK7 inhibitors.
This compound: A Targeted Approach to Cell Cycle and Transcription Control
This compound is an orally active, selective, and noncovalent inhibitor of CDK7, a key regulator of both the cell cycle and gene transcription.[1][2][3] By inhibiting CDK7, this compound disrupts the cellular machinery responsible for tumor cell proliferation and survival. Preclinical studies have demonstrated its potent anti-tumor activity in TNBC models.
Preclinical Efficacy of this compound Monotherapy
In preclinical studies, this compound has shown significant, dose-dependent inhibition of tumor growth in xenograft models of human TNBC.
| Parameter | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Tumor Growth Inhibition | 39% | 61% | 83% |
| In a HCC70 human breast cancer xenograft model. |
The Standard of Care: A Foundation of Cytotoxic Chemotherapy
The current mainstay of treatment for TNBC is a combination of cytotoxic chemotherapy agents. These regimens are designed to kill rapidly dividing cancer cells.
Common Standard-of-Care Chemotherapy Regimens for TNBC
| Regimen | Components | Typical Administration |
| AC-T | Doxorubicin (Adriamycin) and Cyclophosphamide, followed by Paclitaxel (Taxol) | Given in cycles, typically every 2-3 weeks. |
| ddAC-T | Dose-dense Doxorubicin and Cyclophosphamide, followed by Paclitaxel | Given every 2 weeks with growth factor support. |
| TC | Docetaxel (Taxotere) and Cyclophosphamide | Given in cycles, typically every 3 weeks. |
| Carboplatin-based | Carboplatin, often combined with a taxane | Given in cycles. |
| Pembrolizumab + Chemo | Pembrolizumab (Keytruda) with a chemotherapy backbone | For patients with PD-L1 positive tumors. |
The Promise of Combination Therapy: A Synergistic Future
While this compound monotherapy shows promise, the future of targeted therapies often lies in combination with established treatments. The rationale for combining a CDK7 inhibitor like this compound with chemotherapy is to attack the cancer from multiple angles, potentially leading to a more durable response and overcoming resistance.
While direct clinical data for this compound in combination with chemotherapy is not yet available, clinical trials involving other selective CDK7 inhibitors provide a glimpse into the potential of this approach.
Clinical Investigations of Other CDK7 Inhibitors in Combination Therapy
| CDK7 Inhibitor | Combination Agent(s) | Cancer Type | Clinical Trial Identifier | Status (as of late 2023) |
| Samuraciclib (B608046) (CT7001) | Fulvestrant | HR+/HER2- Breast Cancer | NCT03363893 | Phase 2 data reported, Fast Track designation granted for TNBC with chemotherapy.[4][5] |
| SY-5609 | Gemcitabine +/- Nab-paclitaxel | Pancreatic Ductal Adenocarcinoma | NCT04247126 | Phase 1/1b ongoing.[6][7] |
| SY-5609 | Fulvestrant | HR+/HER2- Breast Cancer | NCT04247126 | Phase 1 data reported.[6][8] |
These trials are exploring the safety and efficacy of combining CDK7 inhibition with other anti-cancer agents, paving the way for future studies with drugs like this compound. The combination of a CDK7 inhibitor with chemotherapy in TNBC is a particularly anticipated area of investigation.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound and the clinical trials of other CDK7 inhibitors are crucial for the scientific community to assess and build upon these findings.
Preclinical Xenograft Model for this compound Efficacy
A representative experimental workflow for evaluating the in vivo efficacy of this compound is as follows:
References
- 1. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A Study of SY 5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors [clin.larvol.com]
Unlocking New Synergies in Oncology: A Comparative Guide to the Potential of SHR5428 in Combination with PARP Inhibitors
For Immediate Release to the Scientific Community
In the rapidly evolving landscape of cancer therapeutics, the strategic combination of targeted agents is paramount to overcoming resistance and enhancing efficacy. This guide provides a comprehensive comparison of the novel, selective CDK7 inhibitor, SHR5428, and its potential synergistic effects when combined with PARP inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore innovative therapeutic strategies.
Introduction to this compound: A Potent and Selective CDK7 Inhibitor
This compound is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[4][5] It is a component of the CDK-activating kinase (CAK) complex, which is essential for cell cycle progression, and is also a part of the general transcription factor TFIIH, linking it directly to the regulation of gene expression.[4]
Preclinical data have demonstrated the potent anti-tumor activity of this compound. It exhibits a strong inhibitory effect on CDK7 enzymatic activity and has shown significant cellular activity in triple-negative breast cancer (TNBC) cell lines.[1][3][5] Furthermore, in vivo studies using a breast cancer xenograft mouse model have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.[2][3]
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer
Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of treatment for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations. PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway, the accumulation of DSBs leads to cell death through a mechanism known as synthetic lethality.
The Hypothetical Synergy: A Novel Approach to Inducing "BRCAness"
While PARP inhibitors are highly effective in HR-deficient tumors, their efficacy in HR-proficient cancers is limited. A key strategy to broaden their clinical utility is to induce a state of "BRCAness," or functional HR deficiency, in these tumors. We propose that this compound, through its inhibition of CDK7, could achieve this, creating a powerful synergistic interaction with PARP inhibitors.
The rationale for this hypothesis is rooted in CDK7's role as a transcriptional regulator. Inhibition of CDK7 can lead to the downregulation of key genes involved in the DNA Damage Response (DDR), including those essential for HR repair such as BRCA1 and RAD51. This proposed mechanism is analogous to the established synergy between BET bromodomain inhibitors and PARP inhibitors, where BET inhibitors have been shown to impair the transcription of HR-related genes, thereby sensitizing HR-proficient cancer cells to PARP inhibition.[6][7]
Preclinical Data Supporting the Potential of this Combination
While direct experimental data on the combination of this compound and PARP inhibitors is not yet publicly available, the following sections present relevant preclinical findings for this compound as a monotherapy and for the synergistic combination of other inhibitors with PARP inhibitors, providing a strong basis for future investigation.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Enzymatic Activity (IC50) | 2.3 nM | CDK7 | [1][8] |
| Cellular Activity (IC50) | 6.6 nM | MDA-MB-468 (TNBC) | [1][8] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 39% (3 mg/kg), 61% (10 mg/kg), 83% (30 mg/kg) | HCC70 Xenograft (mouse) | [2][8] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng/mL·h) | T½ (h) | Oral Bioavailability (F%) | Reference |
| Mouse | 2 | 116 | 139 | 0.7 | 32 | [2] |
| Rat | 2 | 120 | 556 | 2.6 | 44 | [2] |
| Dog | 2 | 543 | 4101 | 4.9 | 92 | [2] |
Table 3: Examples of Synergistic Combinations with PARP Inhibitors
| Combination | Cancer Type | Key Findings | Reference |
| BET Inhibitor (JQ1) + PARP Inhibitor (Olaparib) | Cholangiocarcinoma | Synergistic cytotoxicity in vitro and enhanced tumor growth inhibition in vivo. | [9][10] |
| BET Inhibitor (JQ1) + PARP Inhibitor (Olaparib) | BRCA-proficient Ovarian Cancer | Synergistic increase in DNA damage and mitotic catastrophe. | [11] |
| ATR Inhibitor + PARP Inhibitor | Gynecological Cancers | Synergistic enhancement of sensitivity, even without ARID1A mutations. | [12] |
Experimental Protocols: A Roadmap for Investigation
To validate the hypothesized synergy between this compound and PARP inhibitors, the following experimental approaches, based on established methodologies, are recommended:
1. In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of cancer cell lines with varying HR proficiency (e.g., BRCA1/2 wild-type and mutant).
-
Methodology: Cells would be treated with this compound, a PARP inhibitor (e.g., Olaparib), or the combination at various concentrations. Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: Combination Index (CI) values would be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. DNA Damage and Repair Assays:
-
Methodology: Western blotting would be used to assess the levels of DNA damage markers (e.g., γH2AX) and key HR proteins (e.g., RAD51, BRCA1). Immunofluorescence could be employed to visualize the formation of RAD51 foci, a hallmark of active HR.
-
Expected Outcome: A synergistic increase in DNA damage and a reduction in HR protein expression and RAD51 foci formation in the combination treatment group.
3. In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice bearing tumors from HR-proficient cancer cell lines.
-
Treatment Groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.
-
Endpoints: Tumor growth inhibition, overall survival, and analysis of biomarkers from tumor tissue.
Visualizing the Pathway to Synergy
The following diagrams illustrate the proposed mechanism of action and a potential experimental workflow.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: A potential experimental workflow for validating the synergy.
Conclusion and Future Directions
The combination of the novel CDK7 inhibitor this compound with PARP inhibitors represents a promising, albeit currently hypothetical, therapeutic strategy. The strong scientific rationale, supported by analogous synergistic combinations, warrants dedicated preclinical investigation. For researchers and drug development professionals, exploring this combination could unlock new avenues for treating a broader range of cancers, including those currently resistant to PARP inhibitor monotherapy. Future studies should focus on elucidating the precise molecular mechanisms underlying this potential synergy and identifying patient populations most likely to benefit from such a combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 3. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Repression of BET activity sensitizes homologous recombination-proficient cancers to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Alliance: Evaluating the Combination of SHR5428 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is a frontier in oncology, with the potential to unlock synergistic anti-tumor effects. SHR5428, a potent and selective noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has demonstrated significant preclinical efficacy as a monotherapy in breast cancer models.[1] This guide provides a comprehensive comparison of the prospective combination of this compound with immunotherapy against alternative therapeutic strategies. Due to the absence of direct published data on this compound in combination with immunotherapy, this guide will leverage preclinical data from other selective CDK7 inhibitors to establish a strong scientific rationale and present a comparative landscape.
The Rationale for Combining CDK7 Inhibition with Immunotherapy
CDK7 is a pivotal regulator of both cell cycle progression and transcription.[2][3][4] Its inhibition not only directly impedes tumor cell proliferation but also creates a more favorable tumor microenvironment for immunotherapy. The core rationale for this combination therapy is built on the following mechanisms:
-
Induction of Genomic Instability: CDK7 inhibitors have been shown to disrupt cell cycle progression and induce DNA replication stress. This leads to genomic instability in cancer cells, a state that can trigger an innate immune response.[2][5]
-
Triggering Anti-Tumor Immunity: The genomic instability and cellular stress caused by CDK7 inhibition can lead to the release of tumor-associated antigens and the activation of immune signaling pathways.[2][4] This can effectively turn a "cold" tumor, which is not recognized by the immune system, into a "hot" tumor that is susceptible to immune attack.
-
Enhanced T-cell Mediated Killing: Preclinical studies with the selective CDK7 inhibitor YKL-5-124 have demonstrated that this class of drugs can provoke a robust anti-tumor immune response mediated by T-cells. This effect is significantly enhanced when combined with immune checkpoint blockade, such as anti-PD-1 therapy.[2]
Preclinical Evidence: A Case Study of CDK7 Inhibitor YKL-5-124 with Anti-PD-1 Therapy
A key preclinical study in small cell lung cancer (SCLC) models provides a strong foundation for the combination of CDK7 inhibitors with immunotherapy.
Quantitative Data Summary
| Experimental Model | Treatment Group | Outcome Measure | Result |
| Murine SCLC Model | YKL-5-124 + anti-PD-1 | Survival Benefit | Significant increase in survival compared to either agent alone[2] |
| Murine SCLC Model | YKL-5-124 | Immune Response | Provoked a robust anti-tumor immune program[2] |
| Murine SCLC Model | YKL-5-124 + anti-PD-1 | T-cell Phenotype | Altered tumor immune milieu to achieve optimal immune response[2] |
Experimental Protocols
A detailed understanding of the methodologies used in these preclinical studies is crucial for replication and further investigation.
In Vivo Efficacy Studies in Murine SCLC Models
-
Animal Model: Genetically engineered or patient-derived xenograft mouse models of small cell lung cancer are utilized.
-
Treatment Allocation: Mice are randomized into cohorts receiving:
-
Vehicle + Isotype IgG (Control)
-
YKL-5-124
-
Anti-PD-1 antibody
-
YKL-5-124 + Anti-PD-1 antibody
-
-
Drug Administration: YKL-5-124 is administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection.
-
Tumor Burden Assessment: Tumor growth is monitored regularly using imaging techniques such as MRI.
-
Survival Analysis: The primary endpoint is overall survival, which is analyzed using Kaplan-Meier curves and log-rank tests.
-
Immune Profiling: At the end of the study, tumors are harvested for immunophenotyping by flow cytometry to analyze the composition and activation state of tumor-infiltrating lymphocytes.
Visualizing the Strategy
Signaling Pathway of CDK7 Inhibition and Immune Activation
Caption: CDK7 inhibition by this compound induces an immune response, enhanced by anti-PD-1.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for testing this compound and anti-PD-1 in a mouse model.
Alternative Immunotherapy Combinations in Breast Cancer
While the combination of this compound with a checkpoint inhibitor is a promising forward strategy, it is important to consider the current landscape of immunotherapy combinations in breast cancer.
| Combination Strategy | Therapeutic Agents | Target Population | Rationale |
| Chemotherapy + Checkpoint Inhibition | Paclitaxel/Carboplatin + Pembrolizumab | Triple-Negative Breast Cancer (TNBC) | Chemotherapy induces immunogenic cell death, increasing tumor antigen presentation.[6][7] |
| Targeted Therapy + Checkpoint Inhibition | Trastuzumab + Atezolizumab | HER2-Positive Breast Cancer | Trastuzumab can mediate antibody-dependent cell-mediated cytotoxicity, enhancing immune response. |
| PARP Inhibition + Checkpoint Inhibition | Olaparib + Durvalumab | BRCA-mutated Breast Cancer | PARP inhibitors can increase genomic instability and upregulate PD-L1 expression. |
The Path Forward: Clinical Investigation of this compound and Immunotherapy
The preclinical data for other CDK7 inhibitors strongly supports the initiation of clinical trials investigating this compound in combination with immunotherapy, particularly with anti-PD-1/PD-L1 agents.
Logical Relationship of a Future Clinical Trial Design
Caption: A potential clinical trial design for this compound combined with immunotherapy.
References
- 1. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Cancer Immunotherapy with CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum-based chemotherapy in combination with PD-1/PD-L1 inhibitors: preclinical and clinical studies and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying Predictive Biomarkers for SHR5428 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to SHR5428, a selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By understanding the molecular characteristics that correlate with response, researchers can better stratify patient populations in clinical trials and accelerate the development of this promising anti-cancer agent. This document summarizes preclinical findings for this compound and other CDK7 inhibitors, presenting key data in a comparative format and detailing relevant experimental protocols.
Introduction to this compound and the Role of CDK7
This compound is a potent and selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. By inhibiting CDK7, this compound disrupts two fundamental processes in cancer cells, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated the efficacy of this compound in triple-negative breast cancer (TNBC) models, with potent activity observed in the MDA-MB-468 and HCC70 cell lines.[1]
Potential Biomarkers for CDK7 Inhibitor Sensitivity
While direct biomarker studies for this compound are not yet extensively published, research on other CDK7 inhibitors provides valuable insights into potential predictive markers. These can be broadly categorized into pathways related to cell cycle control, apoptosis, and transcriptional regulation.
Key Signaling Pathways and Potential Biomarkers
The following diagram illustrates the central role of CDK7 and highlights pathways that may influence sensitivity to its inhibition.
Caption: CDK7's dual role in cell cycle and transcription, and potential biomarkers.
Comparative Data on Biomarkers for CDK7 Inhibitor Sensitivity
The following table summarizes the findings on potential biomarkers from preclinical studies of various CDK7 inhibitors. While direct quantitative data for this compound is limited, the information presented provides a strong basis for hypothesis testing.
| Biomarker Category | Potential Biomarker | Association with Sensitivity | Rationale and Supporting Evidence | Relevant CDK7 Inhibitor(s) |
| Cell Cycle Control | RB1 Pathway Alterations (e.g., RB1 loss) | Increased Sensitivity | Loss of RB1, a key substrate of CDK4/6 which is activated by CDK7, may create a synthetic lethal dependency on CDK7 for cell cycle control. | SY-1365, Other preclinical CDK inhibitors |
| Apoptosis Regulation | Low BCL2L1 (BCL-XL) Expression | Increased Sensitivity | Cells with low levels of the anti-apoptotic protein BCL-XL may be more primed for apoptosis upon CDK7 inhibition and subsequent downregulation of other anti-apoptotic proteins like MCL1. | SY-1365 |
| Transcriptional Regulation | High c-MYC Expression/Amplification | Increased Sensitivity | Cancers driven by high levels of the transcription factor c-MYC are often dependent on super-enhancers for sustained expression, a process highly sensitive to CDK7 inhibition. | THZ1, LY3405105 |
| Growth Signaling | Active mTOR Pathway | Increased Sensitivity | Active mTOR signaling promotes cell growth, and the uncoupling of growth from cell division by CDK7 inhibition can lead to senescence and cell death. | ICEC0942 (Samuraciclib) |
| Tumor Suppressor Status | Wild-type TP53 | Increased Sensitivity | The on-target antitumor effects of CDK7 inhibition in ER+ breast cancer have been shown to be in part p53-dependent. | SY-1365 |
Experimental Workflow for Biomarker Identification
The process of identifying and validating biomarkers for this compound sensitivity involves a series of in vitro and in vivo experiments. The following diagram outlines a typical workflow.
Caption: A stepwise approach to discover and validate this compound sensitivity biomarkers.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (DMSO).
-
Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.
Western Blotting for CDK7 Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates and the expression of potential biomarker proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD, anti-RB1, anti-c-MYC, anti-BCL2L1, anti-p-mTOR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
Immunohistochemistry (IHC) for Biomarker Expression in Tumor Tissues
Objective: To evaluate the expression of potential biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibodies
-
Biotinylated secondary antibodies
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with biotinylated secondary antibodies.
-
Wash with PBS and incubate with streptavidin-HRP conjugate.
-
Wash with PBS and apply DAB substrate to visualize the antigen-antibody complex.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Evaluate the staining intensity and percentage of positive cells under a microscope.
Conclusion and Future Directions
The identification of robust predictive biomarkers is crucial for the successful clinical development of this compound. Based on the mechanism of action of CDK7 inhibitors and preclinical data from related compounds, several promising avenues for biomarker discovery exist. Alterations in the RB pathway, low BCL2L1 expression, high c-MYC expression, and active mTOR signaling are all compelling candidates that warrant further investigation in the context of this compound sensitivity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these and other potential biomarkers. Future studies should focus on analyzing a broad panel of cancer cell lines with diverse molecular profiles to establish statistically significant correlations between biomarker expression and this compound efficacy. Ultimately, the validation of these biomarkers in preclinical in vivo models and subsequent clinical trials will be essential to guide patient selection and maximize the therapeutic potential of this compound.
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Among CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase (CDK) 4 and 6 inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), HER2-negative breast cancer. However, the emergence of acquired resistance poses a significant clinical challenge, prompting extensive research into the underlying mechanisms and the potential for cross-resistance among different CDK inhibitors. This guide provides a comparative analysis of cross-resistance profiles for commonly used CDK4/6 inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—supported by experimental data to inform future research and therapeutic strategies.
Unraveling the Mechanisms of Cross-Resistance
Resistance to CDK4/6 inhibitors can be mediated by a variety of molecular alterations, some of which can confer resistance to multiple agents in this class. The degree of cross-resistance often depends on the specific mechanism of resistance and the distinct biochemical properties of the individual inhibitors.
Shared Mechanisms of Resistance:
Several molecular alterations have been shown to drive resistance to all three approved CDK4/6 inhibitors:
-
Loss of Retinoblastoma (Rb) Function: As the key substrate of CDK4/6, the loss or inactivating mutations of the RB1 gene render cells insensitive to CDK4/6 inhibition, as the G1/S cell cycle checkpoint is already abrogated.[1][2][3][4]
-
Activation of the PI3K/AKT/mTOR Pathway: Upregulation of this signaling cascade can bypass the G1 arrest induced by CDK4/6 inhibitors, promoting cell proliferation.[1][3][5] Acquired resistance to palbociclib, for instance, has been associated with the activation of the PI3K signaling pathway, leading to cross-resistance to both ribociclib and abemaciclib.[6]
-
CDK6 Amplification: Increased expression of CDK6 can overcome the inhibitory effects of these drugs.[2][5][7] High levels of CDK6 have been linked to resistance to both palbociclib and abemaciclib.[8][9]
Differential Resistance and Incomplete Cross-Resistance:
While some mechanisms confer broad resistance, the unique pharmacological profiles of the three inhibitors can lead to differential sensitivity. Abemaciclib, for example, exhibits a broader kinase inhibitory spectrum, including activity against CDK2, which can be a key driver of resistance to palbociclib and ribociclib.[8][9][10][11] This suggests that cross-resistance between palbociclib/ribociclib and abemaciclib may be incomplete.[8][9]
-
Cyclin E-CDK2 Axis Activation: Upregulation of Cyclin E (encoded by CCNE1) and subsequent activation of CDK2 can drive cell cycle progression independently of CDK4/6.[1][2][12] This is a frequent mechanism of resistance to palbociclib.[11] In such cases, cells may retain sensitivity to abemaciclib due to its inhibitory effect on CDK2.[8][9][11] The development of next-generation CDK2 inhibitors is a promising strategy to overcome this form of resistance.[13][14]
Comparative Data on CDK Inhibitor Cross-Resistance
The following tables summarize key findings from preclinical studies investigating cross-resistance among CDK4/6 inhibitors.
| CDK Inhibitor | Resistant Model System | Key Resistance Mechanism(s) | Cross-Resistance Profile | Reference |
| Palbociclib | EFM19 Breast Cancer Cells (EFM19-PR) | Activation of PI3K signaling | Confers resistance to ribociclib and abemaciclib. | [6] |
| Palbociclib | MCF7 and T47D Breast Cancer Cells | Downregulation of ERα, Rb, p-Rb; Increased Cyclin E and p-CDK2 | Partial cross-resistance to abemaciclib. | [11] |
| Ribociclib | MCF-7 Breast Cancer Cells | Upregulation of AKT pathway | Cross-resistance to palbociclib and abemaciclib. | [1] |
| Abemaciclib | MCF7 and T47D Breast Cancer Cells | Increased G2/M cell population; Reduction of p-Rb and Rb | Distinct from palbociclib resistance, suggesting incomplete cross-resistance. | [11] |
Experimental Methodologies
The findings presented in this guide are based on a variety of established experimental protocols designed to induce and characterize drug resistance in cancer models.
1. Generation of Resistant Cell Lines: Resistant cell lines are typically developed by culturing cancer cells (e.g., MCF7, T47D, EFM19) in the continuous presence of a CDK inhibitor at gradually increasing concentrations over several months. The emergence of a resistant population that can proliferate in the presence of the drug is then confirmed.
2. Cell Viability and Proliferation Assays: To quantify the degree of resistance, cell viability is assessed using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is determined for each inhibitor in both the parental (sensitive) and resistant cell lines. A significant increase in the IC50 value in the resistant line indicates acquired resistance.
3. Molecular Biology Techniques:
-
Western Blotting: This technique is used to analyze the expression and phosphorylation status of key proteins in the signaling pathways implicated in resistance, such as Rb, p-Rb, CDK2, Cyclin E, AKT, and p-AKT.[11]
-
Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing are employed to measure changes in the mRNA levels of genes associated with resistance, such as CCNE1 and CDK6.
-
Flow Cytometry (FACS): This method is used to analyze the cell cycle distribution of sensitive and resistant cells treated with CDK inhibitors, identifying changes in the proportion of cells in G1, S, and G2/M phases.[11]
4. In Vivo Models: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are valuable for studying drug resistance in a more clinically relevant setting.[10] These models can be used to assess tumor growth inhibition in response to different CDK inhibitors and to identify mechanisms of resistance that arise in vivo.
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in CDK inhibitor resistance and a typical experimental workflow for studying cross-resistance.
References
- 1. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 2. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 8. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 9. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer [elifesciences.org]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of SHR5428
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for SHR5428, a potent and selective CDK7 inhibitor. Adherence to these guidelines is essential to maintain a safe laboratory environment and to comply with regulatory standards.
This compound is an orally active, selective, and noncovalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] As with any potent research chemical, specific handling and disposal protocols must be followed to mitigate risks to personnel and the environment. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
General Disposal Principles
Hazardous chemical waste must be handled in a manner that ensures the safety of all personnel and is in compliance with local and national regulations. The following table summarizes the key steps for the proper disposal of chemical waste like this compound.
| Step | Procedure | Key Considerations |
| 1. Container Selection | Use a designated, leak-proof, and chemically compatible container for waste collection. | Containers must be in good condition with a secure screw-top cap. Do not use food or beverage containers. |
| 2. Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents, including this compound and any solvents. | Do not use abbreviations or chemical formulas. Include the start date of waste accumulation. |
| 3. Segregation | Do not mix incompatible waste streams. Store the this compound waste container separately from other chemicals. | Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases. |
| 4. Storage | Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory. | Keep the container closed at all times except when adding waste. |
| 5. Requesting Pickup | Once the container is full or has been in storage for a specified period (e.g., 6 months), submit a waste pickup request to your institution's EHS department. | Follow your institution's specific procedures for requesting a waste pickup.[3] |
| 6. Empty Containers | Empty containers that held this compound must be triple-rinsed. The first rinsate must be collected and disposed of as hazardous waste. | After thorough rinsing and air-drying, deface the original label before disposing of the container.[4][5] |
Experimental Workflow for this compound Disposal
The following diagram illustrates a typical workflow for the safe disposal of this compound from a laboratory setting.
This compound and the CDK7 Signaling Pathway
This compound is a selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[6] Understanding its mechanism of action is crucial for its application in research. The following diagram provides a simplified representation of the CDK7 signaling pathway and the role of this compound as an inhibitor.
By adhering to these general but essential procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and similar research chemicals, thereby fostering a secure and responsible research environment. Always prioritize consulting your institution's specific safety protocols and the chemical's Safety Data Sheet when available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for SHR5428
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of SHR5428, a potent research compound. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active small molecules and kinase inhibitors.[1][2]
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure to this compound during all stages of handling, from initial receipt to final disposal. The required level of PPE is dictated by the specific laboratory activity and the physical form of the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or a full-face shield. - Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs. - Ventilation: Certified chemical fume hood or powder containment hood. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical.[1][3] |
| Solution Preparation and Handling | - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: All work must be conducted in a certified chemical fume hood. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1][3] |
| Cell Culture and In Vitro Assays | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet. | Focus on preventing skin and eye contact while maintaining sterility.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. | Protection against splashes and direct contact with contaminated waste materials.[1] |
II. Experimental Protocols: Safe Handling and Disposal Procedures
Strict adherence to the following protocols is necessary to minimize the risk of exposure and contamination.
A. Handling and Experimental Use
-
Designated Area: All work with this compound, in both solid and solution form, must be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions are to be performed within a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after each use.
-
Hand Hygiene: Hands must be washed thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
B. Disposal Plan
Improper disposal of this compound and associated waste can lead to environmental contamination and poses a risk to public health.
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.[3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[3] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[3] |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility has been confirmed.[3] |
III. Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
